(7S)-BAY-593
Description
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Properties
Molecular Formula |
C26H31F3N2O3 |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
(2R)-3,3,3-trifluoro-2-methoxy-1-[(11R)-11-(2-methoxyphenyl)-3,9-diazaspiro[5.5]undecan-3-yl]-2-phenylpropan-1-one |
InChI |
InChI=1S/C26H31F3N2O3/c1-33-22-11-7-6-10-20(22)21-18-30-15-12-24(21)13-16-31(17-14-24)23(32)25(34-2,26(27,28)29)19-8-4-3-5-9-19/h3-11,21,30H,12-18H2,1-2H3/t21-,25+/m0/s1 |
InChI Key |
CUNCJCWHVHIRLT-SQJMNOBHSA-N |
Isomeric SMILES |
COC1=CC=CC=C1[C@@H]2CNCCC23CCN(CC3)C(=O)[C@](C4=CC=CC=C4)(C(F)(F)F)OC |
Canonical SMILES |
COC1=CC=CC=C1C2CNCCC23CCN(CC3)C(=O)C(C4=CC=CC=C4)(C(F)(F)F)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of (7S)-BAY-593, a Potent Inhibitor of the YAP/TAZ Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
(7S)-BAY-593 is the S-enantiomer of BAY-593, an orally active and potent small molecule inhibitor of Geranylgeranyltransferase I (GGTase-I). By inhibiting GGTase-I, this compound effectively disrupts the Rho-GTPase signaling cascade, leading to the inactivation of the oncogenic transcriptional co-activators YAP1 (Yes-associated protein 1) and TAZ (transcriptional co-activator with PDZ-binding motif). This whitepaper provides a comprehensive technical overview of the mechanism of action of this compound, including its molecular target, downstream signaling effects, and preclinical anti-tumor activity. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development of this promising therapeutic agent.
Core Mechanism of Action: Targeting GGTase-I to Inhibit YAP/TAZ Signaling
This compound functions as a highly selective inhibitor of GGTase-I, a critical enzyme in the post-translational modification of small GTPases, particularly those of the Rho family.[1][2] Geranylgeranylation is a form of prenylation that involves the attachment of a 20-carbon geranylgeranyl pyrophosphate (GGPP) to a cysteine residue within a C-terminal CaaX motif of the target protein. This lipid modification is essential for the proper subcellular localization and function of these proteins.
The primary molecular target of this compound is the PGGT1B subunit of the GGTase-I complex.[3] By inhibiting GGTase-I, this compound prevents the geranylgeranylation and subsequent activation of Rho GTPases.[4] This disruption of Rho GTPase signaling leads to the stabilization of the actin cytoskeleton and activation of the Hippo signaling pathway kinase LATS1/2. Activated LATS1/2 phosphorylates YAP1 and TAZ, leading to their cytoplasmic sequestration and/or degradation, thus preventing their translocation to the nucleus where they would otherwise bind to TEAD transcription factors to promote the expression of pro-proliferative and anti-apoptotic genes.[4][5]
Quantitative Analysis of In Vitro and In Vivo Activity
This compound demonstrates potent anti-proliferative and pathway-specific inhibitory activity across various cancer cell lines and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of BAY-593
| Assay Type | Cell Line | IC50 (nM) | Reference |
| TEAD-Luciferase Reporter Assay | MDA-MB-231 | 9.4 | [3] |
| YAP1 Nuclear Translocation | MDA-MB-231 | 44 | [3] |
| Cell Proliferation | HT-1080 | 38 | [3] |
| MDA-MB-231 | 564 | [3] |
Table 2: In Vivo Efficacy of BAY-593 in Xenograft Models
| Tumor Model | Dosing Schedule | Tumor Growth Inhibition | Reference |
| HT-1080 Fibrosarcoma | 2.5-20 mg/kg, p.o., 14 days | Dose-dependent | [5] |
| MDA-MB-231 Breast Cancer | 5 mg/kg (BID or QD), 10 mg/kg (QD), p.o. | Significant reduction | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
TEAD-Luciferase Reporter Assay
This assay is designed to quantitatively measure the transcriptional activity of the YAP/TAZ-TEAD complex.
Protocol:
-
Cell Culture: MDA-MB-231 cells stably expressing a TEAD-responsive firefly luciferase reporter and a constitutively active Renilla luciferase for normalization are cultured in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Cell Seeding: Cells are seeded in 96-well white, clear-bottom plates at a density of 1 x 104 cells per well and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound is prepared in DMSO and then diluted in culture medium. The final DMSO concentration should be kept below 0.5%. Cells are treated with the compound or vehicle control.
-
Incubation: Plates are incubated for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Luminescence Reading: The Dual-Luciferase® Reporter Assay System (Promega) is used according to the manufacturer's instructions. Briefly, the medium is removed, and cells are lysed. Luciferase Assay Reagent II (for firefly luciferase) is added, and luminescence is measured. Then, Stop & Glo® Reagent is added to quench the firefly luciferase and activate the Renilla luciferase, and the second luminescence reading is taken.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal for each well. The normalized data is then used to generate a dose-response curve, and the IC50 value is calculated using a non-linear regression model.
Cell Proliferation Assay
This assay determines the effect of this compound on the viability and proliferation of cancer cells.
Protocol:
-
Cell Seeding: HT-1080 or MDA-MB-231 cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control.
-
Incubation: Plates are incubated for 72 hours.
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. The luminescent signal is read on a plate reader.
-
Data Analysis: The data is normalized to the vehicle-treated control wells, and IC50 values are calculated from the dose-response curves.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
References
An In-depth Technical Guide to (7S)-BAY-593: A Potent Inhibitor of the YAP/TAZ Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
(7S)-BAY-593 is the potent and orally bioavailable S-enantiomer of BAY-593, a novel small molecule inhibitor of the oncogenic YAP/TAZ signaling pathway. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental methodologies. This compound acts as an inhibitor of geranylgeranyltransferase-I (GGTase-I), which leads to the blockade of Rho-GTPase activation and subsequent inactivation of the transcriptional co-activators YAP1 and TAZ. This compound has demonstrated significant anti-tumor activity in preclinical models, making it a valuable tool for cancer research and a potential candidate for therapeutic development.
Core Concepts and Mechanism of Action
This compound is an indirect inhibitor of the YAP/TAZ signaling pathway. The direct molecular target of BAY-593 is geranylgeranyltransferase-I (GGTase-I). GGTase-I is a crucial enzyme responsible for the post-translational modification of various proteins, including members of the Rho family of small GTPases. This modification, known as geranylgeranylation, involves the attachment of a 20-carbon isoprenoid lipid, geranylgeranyl pyrophosphate, to the C-terminus of the target protein. This lipidation is essential for the proper subcellular localization and function of Rho-GTPases.
By inhibiting GGTase-I, this compound prevents the geranylgeranylation and subsequent activation of Rho-GTPases. Activated Rho-GTPases are key regulators of the actin cytoskeleton and are involved in the transduction of mechanical cues that influence the activity of the Hippo signaling pathway. In the "Hippo-off" state, often observed in cancer, the unphosphorylated forms of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif) translocate to the nucleus. In the nucleus, they bind to TEAD (TEA domain) transcription factors, driving the expression of genes involved in cell proliferation, survival, and migration.
The inhibition of Rho-GTPase activation by this compound leads to a "Hippo-on" state, resulting in the phosphorylation of YAP and TAZ. Phosphorylated YAP and TAZ are sequestered in the cytoplasm and targeted for degradation, thereby preventing their nuclear translocation and the subsequent transcription of their target genes.
Quantitative Data
The following tables summarize the key quantitative data for BAY-593, the racemate of which this compound is the active enantiomer.
Table 1: In Vitro Activity of BAY-593
| Parameter | Cell Line / Assay | IC₅₀ (nM) | Reference |
| YAP1/TAZ Pathway Inhibition | TEAD-luciferase Assay | 9.4 | |
| YAP1 Inactivation (Cytoplasmic Translocation) | - | 44 | |
| Cell Proliferation | HT-1080 (Fibrosarcoma) | 38 | |
| Cell Proliferation | MDA-MB-231 (Breast Cancer) | 564 |
Table 2: In Vivo Efficacy of BAY-593
| Cancer Model | Dosing Regimen | Duration | Outcome | Reference |
| HT-1080 Xenograft | 2.5, 5, 10, or 20 mg/kg p.o. (BID, QD, Q2D, or Q4D) | 14 days | Dose-dependent anti-tumor activity | |
| MDA-MB-231 Xenograft | 5 mg/kg p.o. (QD or BID), 10 mg/kg p.o. (QD) | 12 days | Dose-dependent anti-tumor activity | |
| PXF 541 (Pleuromesothelioma PDX) | 5 or 10 mg/kg p.o. (QD) | 63 days | Tumor growth inhibition |
p.o.: per os (oral administration); BID: bis in die (twice a day); QD: quaque die (once a day); Q2D: every two days; Q4D: every four days; PDX: Patient-Derived Xenograft.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and the Hippo Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow for Screening and Validation of this compound
Caption: Experimental workflow for this compound.
Experimental Protocols
The following are representative, detailed protocols for the key experiments cited in the characterization of this compound. The exact protocols used in the primary research by Graham et al. may have differed in specific details.
TEAD-Luciferase Reporter Assay
This assay is used to quantify the activity of the YAP/TAZ-TEAD transcriptional complex.
Materials:
-
MDA-MB-231 cells stably expressing a TEAD-responsive luciferase reporter construct.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound stock solution in DMSO.
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega).
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the MDA-MB-231 TEAD-luciferase reporter cells in 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should be kept below 0.1%. Remove the old media from the cells and add 100 µL of the media containing the different concentrations of this compound. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 24-48 hours at 37°C and 5% CO₂.
-
Luciferase Activity Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light, to allow for cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells.
-
Plot the normalized luminescence against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
MDA-MB-231 and HT-1080 cell lines.
-
Appropriate complete growth media for each cell line.
-
This compound stock solution in DMSO.
-
96-well clear tissue culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or MTT reagent).
-
Plate reader capable of measuring luminescence or absorbance.
Protocol:
-
Cell Seeding: Seed MDA-MB-231 or HT-1080 cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of their respective complete growth media. Incubate overnight at 37°C and 5% CO₂.
-
Compound Treatment: Add 100 µL of media containing serial dilutions of this compound to the wells. Ensure the final DMSO concentration is consistent across all wells and below 0.1%.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
Viability Measurement (using CellTiter-Glo® as an example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells.
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using non-linear regression.
-
In Vivo Mouse Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Female immunodeficient mice (e.g., NU/NU nude mice), 6-8 weeks old.
-
MDA-MB-231 or HT-1080 cells.
-
Matrigel®.
-
This compound.
-
Vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Calipers for tumor measurement.
Protocol:
-
Tumor Cell Implantation:
-
Harvest MDA-MB-231 or HT-1080 cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
When the tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the dosing solutions of this compound in the vehicle.
-
Administer this compound or vehicle to the mice via oral gavage according to the specified dosing regimen (e.g., 10 mg/kg, once daily).
-
-
Monitoring and Efficacy Evaluation:
-
Measure tumor volumes with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., after 12-14 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Biochemical GGTase-I Inhibition Assay
This in vitro assay directly measures the inhibitory effect of this compound on the enzymatic activity of GGTase-I.
Materials:
-
Recombinant human GGTase-I.
-
Geranylgeranyl pyrophosphate (GGPP).
-
A fluorescently labeled GGTase-I peptide substrate (e.g., Dansyl-GCVLL).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 10 µM ZnCl₂, 1 mM DTT).
-
This compound stock solution in DMSO.
-
384-well black plates.
-
Fluorescence plate reader.
Protocol:
-
Assay Preparation: Prepare a reaction mixture containing the assay buffer, GGPP, and the fluorescent peptide substrate in a 384-well plate.
-
Inhibitor Addition: Add varying concentrations of this compound or DMSO (vehicle control) to the wells.
-
Enzyme Addition and Incubation: Initiate the enzymatic reaction by adding GGTase-I to each well. Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorescent label (e.g., for Dansyl, ~340 nm excitation and ~520 nm emission). The geranylgeranylation of the peptide substrate leads to a change in its fluorescence.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value using non-linear regression.
-
Conclusion
This compound is a potent and selective inhibitor of GGTase-I, which effectively blocks the oncogenic YAP/TAZ signaling pathway. Its demonstrated in vitro and in vivo anti-tumor activity makes it a valuable research tool for studying the roles of the Hippo pathway in cancer and a promising lead compound for the development of novel anti-cancer therapeutics. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this area.
The Discovery and Synthesis of (7S)-BAY-593: A Potent Inhibitor of the YAP/TAZ Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
(7S)-BAY-593 is a potent and orally active small molecule inhibitor of the YAP/TAZ signaling pathway, which plays a critical role in tumorigenesis and development. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It details the compound's mechanism of action as a Geranylgeranyltransferase I (GGTase-I) inhibitor, its in vitro and in vivo anti-tumor activity, and the experimental protocols utilized for its evaluation. This document is intended to serve as a valuable resource for researchers and scientists in the fields of oncology, drug discovery, and medicinal chemistry.
Discovery of this compound
This compound was identified through a high-throughput phenotypic screen of 3.8 million compounds utilizing a cellular YAP1/TAZ reporter assay. The primary screening cascade aimed to identify compounds that could inhibit the transcriptional activity of the YAP/TAZ-TEAD complex, a key downstream effector of the Hippo pathway. This effort led to the identification of a novel series of potent non-nucleoside inhibitors, from which this compound emerged as a lead candidate after multi-parameter optimization.
Target deconvolution studies subsequently identified the geranylgeranyltransferase-I (GGTase-I) complex as the direct molecular target of this compound. By inhibiting GGTase-I, this compound prevents the post-translational modification of Rho GTPases, leading to their inactivation. This, in turn, disrupts the downstream signaling cascade that results in the nuclear translocation and activation of YAP and TAZ, ultimately suppressing the expression of their target genes involved in cell proliferation and survival.
Synthesis of this compound
While the seminal publication by Graham K, et al. in Cell Chemical Biology (2024) extensively details the biological discovery and characterization of this compound, it does not provide the specific synthetic route. The synthesis of this compound and related compounds is described in patent application WO-2020048826-A1, filed by Bayer AG. Due to the proprietary nature of this information, a detailed, step-by-step synthesis protocol is not publicly available in the peer-reviewed scientific literature at this time.
The chemical structure of this compound is (R)-3,3,3-trifluoro-2-methoxy-1-((S)-7-(2-methoxyphenyl)-3,9-diazaspiro[5.5]undecan-3-yl)-2-phenylpropan-1-one. The synthesis would logically involve the preparation of the key 3,9-diazaspiro[5.5]undecane core, followed by the coupling of the side chains. The stereochemistry at the two chiral centers is crucial for its biological activity.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the enzyme Geranylgeranyltransferase I (GGTase-I). This inhibition disrupts the YAP/TAZ signaling pathway, a critical regulator of cell growth and proliferation.
Biological Activity
In Vitro Activity
This compound has demonstrated potent inhibitory activity in various in vitro assays. The key quantitative data are summarized in the table below.
| Assay Type | Cell Line | Endpoint | IC50 (nM) |
| TEAD-Luciferase Reporter Assay | - | YAP/TAZ Transcriptional Activity | 9.4 |
| YAP1 Cytoplasmic Translocation | - | YAP1 Inactivation | 44 |
| Cell Proliferation | HT-1080 (Fibrosarcoma) | Inhibition of Cell Growth | 38.4 |
| Cell Proliferation | MDA-MB-231 (Breast Cancer) | Inhibition of Cell Growth | 564 |
Table 1: In Vitro Activity of this compound
In Vivo Activity
Oral administration of this compound has been shown to significantly reduce tumor growth in mouse xenograft models.
| Tumor Model | Dosing | Outcome |
| MDA-MB-231 Xenograft | 5 mg/kg (once or twice daily) | Significant tumor growth reduction |
| MDA-MB-231 Xenograft | 10 mg/kg (once daily) | Significant tumor growth reduction |
Table 2: In Vivo Efficacy of this compound
Experimental Protocols
The following are generalized protocols for the key experiments cited in the evaluation of this compound. Specific parameters may need to be optimized for individual laboratory conditions.
TEAD-Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of the YAP/TAZ-TEAD complex.
Protocol:
-
Cell Seeding: Seed cells (e.g., HEK293T or a cancer cell line with an active Hippo pathway) in a 96-well plate at a density of 1-2 x 10^4 cells per well.
-
Transfection: Co-transfect the cells with a TEAD-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Lysis: Lyse the cells using a suitable luciferase assay lysis buffer.
-
Measurement: Measure both firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System, Promega).
-
Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation Assay (e.g., using Sulforhodamine B)
This assay assesses the effect of this compound on the proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HT-1080 or MDA-MB-231) in a 96-well plate at an appropriate density (e.g., 1,000-5,000 cells per well) and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubation: Incubate the cells for a period of 72 hours.
-
Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and air dry. Stain the fixed cells with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.
-
Solubilization: Solubilize the bound dye with 10 mM Tris base solution.
-
Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the IC50 value.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
Protocol:
-
Cell Preparation: Harvest cancer cells (e.g., MDA-MB-231) during their exponential growth phase. Resuspend the cells in a suitable medium (e.g., a 1:1 mixture of serum-free medium and Matrigel) at a concentration of 1-5 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of immunocompromised mice (e.g., female NMRI nu/nu mice).
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. When the tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.
-
Treatment: Prepare a formulation of this compound suitable for oral administration. Administer the compound or a vehicle control daily at the specified doses.
-
Monitoring: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume (e.g., using the formula: (length x width²)/2). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the treatment for a predetermined period (e.g., 14-21 days) or until the tumors in the control group reach a specified size.
-
Analysis: At the end of the study, sacrifice the mice and excise the tumors. Calculate the tumor growth inhibition for the treatment groups compared to the control group.
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship study for the this compound series has not been published in the peer-reviewed scientific literature. The discovery of this compound through a phenotypic screen, followed by multi-parameter optimization, suggests that an extensive medicinal chemistry effort was undertaken to improve potency, selectivity, and pharmacokinetic properties. However, the specific structural modifications and their impact on biological activity are proprietary information at this time.
Conclusion
This compound is a promising anti-cancer agent that targets the YAP/TAZ signaling pathway through the inhibition of GGTase-I. Its discovery via a phenotypic screening approach highlights the power of this strategy in identifying novel first-in-class inhibitors. While detailed synthetic and SAR information is currently limited in the public domain, the available biological data demonstrates its potential as a valuable tool for cancer research and as a lead compound for the development of new therapeutics. This technical guide provides a solid foundation for researchers interested in further exploring the biology and therapeutic potential of this compound.
An In-depth Technical Guide to (7S)-BAY-593: Structure, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(7S)-BAY-593 is the S-enantiomer of the potent and orally active geranylgeranyltransferase-I (GGTase-I) inhibitor, BAY-593. By inhibiting GGTase-I, this compound effectively blocks the activation of Rho-GTPases, leading to the inactivation of the YAP1/TAZ signaling pathway. This mechanism of action confers significant anti-tumor activity, making this compound a molecule of high interest in oncology research and drug development. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound, including detailed experimental protocols and a visualization of its signaling pathway.
Chemical Structure and Properties
This compound is a complex small molecule with a distinct three-dimensional structure crucial for its biological activity.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2S)-3,3,3-trifluoro-2-methoxy-1-[(7S)-7-(2-methoxyphenyl)-3,9-diazaspiro[5.5]undecan-3-yl]-2-phenylpropan-1-one | Inferred from racemate |
| CAS Number | 2413068-25-2 | [1] |
| Molecular Formula | C₂₆H₃₁F₃N₂O₃ | [1] |
| Molecular Weight | 476.53 g/mol | [1] |
| Appearance | Solid | [2] |
| Solubility | DMSO: 125 mg/mL (262.31 mM) | [1] |
| Storage | Store at -20°C | [1] |
Table 2: Physicochemical Properties of BAY-593 (Racemate)
| Property | Value | Reference |
| Purity | >98% (HPLC) | [2] |
| Storage (in solvent) | -80°C for 6 months; -20°C for 1 month | [3] |
Biological Activity
This compound's primary biological function is the inhibition of GGTase-I, a key enzyme in the post-translational modification of small GTPases.
Table 3: In Vitro Biological Activity of BAY-593 (Racemate)
| Assay | Cell Line | IC₅₀ | Reference |
| TEAD-luciferase Reporter Assay | - | 9.4 nM | [2] |
| YAP1 Inactivation (Cytoplasmic Translocation) | - | 44 nM | [2] |
| Cell Proliferation | HT-1080 (Fibrosarcoma) | 38 nM | [2] |
| Cell Proliferation | MDA-MB-231 (Breast Cancer) | 564 nM | [2][3] |
Mechanism of Action
This compound targets and inhibits the enzyme geranylgeranyltransferase type I (GGTase-I). This enzyme is responsible for the attachment of a geranylgeranyl pyrophosphate (GGPP) lipid moiety to the C-terminus of specific target proteins, a process known as geranylgeranylation. Key substrates for GGTase-I include proteins of the Rho family of small GTPases.
Geranylgeranylation is essential for the proper membrane localization and function of Rho GTPases. By inhibiting this process, this compound prevents the activation of Rho GTPases. Inactivated Rho GTPases are unable to promote the nuclear translocation and transcriptional co-activator function of YAP1 and TAZ. Consequently, the YAP1/TAZ signaling pathway is blocked, leading to a reduction in the expression of target genes involved in cell proliferation and survival.[4]
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Caption: this compound inhibits GGTase-I, blocking Rho GTPase activation and subsequent YAP/TAZ signaling.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Synthesis of this compound
The synthesis of BAY-593 and its enantiomers is described in patent WO2020/048829. The synthesis is a multi-step process involving the preparation of the spirocyclic diamine core and its subsequent coupling with a chiral acid derivative. The enantiomers are typically resolved via chiral chromatography. For the specific synthesis of this compound, refer to Example 62 within the patent document.
GGTase-I Biochemical Assay
This assay measures the enzymatic activity of GGTase-I and its inhibition by this compound.
-
Principle: The assay is based on the GGTase-I-catalyzed transfer of a geranylgeranyl group from geranylgeranyl pyrophosphate (GGPP) to a fluorescently labeled peptide substrate (e.g., dansyl-GCVLL). The resulting increase in fluorescence is proportional to the enzyme activity.
-
Materials:
-
Purified human GGTase-I enzyme
-
Geranylgeranyl pyrophosphate (GGPP)
-
Dansyl-GCVLL peptide substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
This compound stock solution in DMSO
-
384-well black microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the GGTase-I enzyme to each well.
-
Add the this compound dilutions or DMSO (vehicle control) to the wells.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of GGPP and dansyl-GCVLL substrate.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 340 nm, emission at 520 nm).
-
Calculate the rate of reaction and determine the IC₅₀ value for this compound by fitting the data to a dose-response curve.[4]
-
YAP1/TAZ Reporter Gene Assay
This cell-based assay quantifies the activity of the YAP1/TAZ signaling pathway.
-
Principle: A reporter cell line is engineered to express a luciferase gene under the control of a promoter containing TEAD-binding sites. Activation of the YAP1/TAZ pathway leads to the expression of luciferase, which can be measured by a luminescent signal.
-
Materials:
-
MDA-MB-231 cells stably expressing a TEAD-luciferase reporter construct
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution in DMSO
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
-
Procedure:
-
Seed the MDA-MB-231-TEAD-luciferase reporter cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control).
-
Incubate for a specified period (e.g., 24 hours).
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Normalize the luciferase signal to a control for cell viability if necessary.
-
Calculate the IC₅₀ value by plotting the normalized luminescence against the inhibitor concentration.
-
Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of this compound on the viability of cancer cell lines.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Materials:
-
HT-1080 or MDA-MB-231 cells
-
Cell culture medium
-
This compound stock solution in DMSO
-
96-well opaque-walled tissue culture plates
-
CellTiter-Glo® Reagent
-
-
Procedure:
-
Seed the cells in 96-well plates at a predetermined density.
-
After cell attachment, treat with various concentrations of this compound or DMSO.
-
Incubate for 72 hours.[3]
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence with a plate reader.
-
Determine the IC₅₀ value from the dose-response curve.[5][6]
-
Experimental/Logical Workflow Diagram
The following diagram outlines the workflow for identifying and characterizing a GGTase-I inhibitor like this compound.
Caption: Workflow for the discovery and development of this compound.
Conclusion
This compound is a promising anti-cancer agent that functions through a well-defined mechanism of action involving the inhibition of GGTase-I and the subsequent blockade of the YAP1/TAZ signaling pathway. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this and similar compounds. The detailed methodologies for key assays will facilitate the replication and extension of these findings, ultimately contributing to the advancement of novel cancer therapies.
References
Unveiling the Potent Anti-Tumor Activity of BAY-593 S-enantiomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the biological activity of the S-enantiomer of BAY-593, a potent and orally active inhibitor of geranylgeranyltransferase-I (GGTase-I). By disrupting the function of Rho-GTPases, BAY-593 effectively inactivates the oncogenic YAP1/TAZ signaling pathway, leading to significant anti-tumor effects. This document details the quantitative biological data, comprehensive experimental protocols, and key signaling and workflow diagrams to facilitate further research and development of this promising therapeutic agent.
Core Biological Activity and Mechanism of Action
BAY-593 is a highly selective inhibitor of GGTase-I, an enzyme crucial for the post-translational modification of various proteins, including the Rho family of small GTPases. The S-enantiomer of BAY-593 has been identified as the biologically active component.
The primary mechanism of action of BAY-593 involves the inhibition of GGTase-I, which prevents the geranylgeranylation of Rho-GTPases. This blockade of post-translational modification inhibits the activation of Rho-GTPases, leading to the subsequent inactivation of the downstream effectors, Yes-associated protein 1 (YAP1) and transcriptional coactivator with PDZ-binding motif (TAZ).[1][2][3][4] The inactivation of YAP1/TAZ is characterized by its translocation from the nucleus to the cytoplasm, preventing its interaction with TEAD transcription factors and the subsequent transcription of target genes involved in cell proliferation and survival.[2][5]
Quantitative Biological Data
The biological activity of BAY-593 has been quantified in various in vitro assays, demonstrating its potency against cancer cell lines and its specific mechanism of action.
| Assay Type | Cell Line / Target | IC50 Value | Reference |
| Cell Proliferation | HT-1080 (Fibrosarcoma) | 38 nM | [2] |
| Cell Proliferation | MDA-MB-231 (Breast Cancer) | 564 nM | [2] |
| YAP1 Cytoplasmic Translocation | - | 44 nM | [2] |
| TEAD-Luciferase Reporter | - | 9.4 nM | [5] |
| GGTase-I Inhibition | PGGT1B subunit | - | [5] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
BAY-593 Mechanism of Action: Inhibition of the GGTase-I - YAP/TAZ Pathway
Caption: Mechanism of BAY-593 S-enantiomer action.
Experimental Workflow: TEAD-Luciferase Reporter Assay
Caption: Workflow for TEAD-Luciferase Reporter Assay.
Experimental Workflow: In Vivo Tumor Xenograft Study
Caption: Workflow for In Vivo Tumor Xenograft Study.
Detailed Experimental Protocols
TEAD-Luciferase Reporter Assay
This assay measures the transcriptional activity of the YAP/TAZ-TEAD complex.
-
Cell Line: MDA-MB-231 cells stably expressing a TEAD-responsive luciferase reporter and a constitutively active Renilla luciferase for normalization.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of BAY-593 S-enantiomer or vehicle control.
-
Incubate for 24 hours at 37°C.
-
Lyse the cells using a suitable lysis buffer.
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the TEAD-reporter activity (firefly luciferase) to the control reporter activity (Renilla luciferase).
-
Calculate the IC50 value by fitting the dose-response curve using non-linear regression.
-
Cell Proliferation Assay (SRB Assay)
This assay assesses the effect of BAY-593 on the proliferation of cancer cell lines.
-
Cell Lines: HT-1080, MDA-MB-231.
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with various concentrations of BAY-593 S-enantiomer.
-
Incubate for 72 hours.
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with sulforhodamine B (SRB) dye.
-
Wash away the unbound dye and solubilize the protein-bound dye with a Tris-based solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Determine the IC50 value from the dose-response curve.
-
YAP1 Cytoplasmic Translocation Assay (Immunofluorescence)
This assay visualizes the subcellular localization of YAP1 upon treatment with BAY-593.
-
Cell Line: A suitable cancer cell line with nuclear YAP1 localization at baseline.
-
Procedure:
-
Seed cells on coverslips in a 24-well plate.
-
Treat with BAY-593 S-enantiomer for a specified time.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against YAP1.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of translocation.
-
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of BAY-593 in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude mice).
-
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., HT-1080) into the flank of the mice.
-
Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer BAY-593 S-enantiomer orally at various doses and schedules. The control group receives the vehicle.
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice, and excise, weigh, and process the tumors for further analysis (e.g., Western blot, immunohistochemistry for pharmacodynamic markers).
-
Conclusion
The S-enantiomer of BAY-593 is a potent inhibitor of GGTase-I with a well-defined mechanism of action that leads to the inactivation of the oncogenic YAP/TAZ signaling pathway. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in oncology. The provided diagrams offer a clear visual representation of the key biological processes and experimental workflows, facilitating a deeper understanding of BAY-593's biological activity.
References
- 1. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
GGTase-I inhibition by (7S)-BAY-593
An In-Depth Technical Guide to the Inhibition of Geranylgeranyltransferase-I by (7S)-BAY-593
Introduction
Protein prenylation is a critical post-translational modification that involves the attachment of isoprenoid lipids, such as farnesyl or geranylgeranyl groups, to cysteine residues within a C-terminal "CAAX" motif of substrate proteins.[1][2] This process increases the hydrophobicity of the protein, facilitating its anchoring to cellular membranes and enabling its participation in various signal transduction pathways.[1]
Geranylgeranyltransferase type I (GGTase-I) is a key enzyme in this pathway, catalyzing the transfer of a 20-carbon geranylgeranyl moiety from geranylgeranyl pyrophosphate (GGPP) to numerous proteins, including the Rho family of small GTPases (e.g., RhoA, Rac1, Cdc42).[2][3] These GTPases are essential regulators of cellular processes like cytoskeleton organization, cell proliferation, and migration.[2][4] Given their role in oncogenic signaling, GGTase-I has emerged as a significant target for anti-cancer drug development.[2][5]
This compound, also known as BAY-593, is a potent and orally bioavailable small molecule inhibitor of GGTase-I.[6][7] It directly targets the PGGT1B beta subunit of the GGTase-I enzyme.[8][9] By blocking the geranylgeranylation of Rho-GTPases, this compound provides a powerful tool for studying cellular signaling and represents a promising therapeutic strategy for cancers dependent on pathways regulated by these proteins.[6][8]
Mechanism of Action: Disruption of the Rho-GTPase and YAP/TAZ Signaling Axis
This compound exerts its biological effects by directly inhibiting the enzymatic activity of GGTase-I. This inhibition prevents the post-translational lipidation of Rho family GTPases.[6][8] Unprenylated Rho-GTPases cannot localize to the plasma membrane and remain inactive in the cytosol. The inactivation of Rho-GTPases leads to the disruption of the actin cytoskeleton and subsequent activation of the Hippo signaling pathway kinase cascade. This culminates in the phosphorylation and cytoplasmic sequestration of the transcriptional co-activators YAP1 and TAZ, preventing their nuclear translocation and transcription of target genes involved in cell proliferation and survival.[6][8]
Quantitative Data Summary
The inhibitory and pharmacokinetic properties of this compound have been characterized in various assays and models.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Cell Line / Target | IC50 Value | Reference(s) |
|---|---|---|---|
| Cell Proliferation | HT-1080 (Fibrosarcoma) | 38.4 nM (or 0.038 µM) | [6][7] |
| Cell Proliferation | MDA-MB-231 (Breast Cancer) | 564 nM (or 0.564 µM) | [6][7] |
| YAP1/TAZ Reporter | TEAD-Luciferase Assay | 9.4 nM | [8] |
| YAP1 Inactivation | Cytoplasmic Translocation | 44 nM |[8] |
Table 2: Pharmacokinetic Parameters of this compound in HT-1080 Xenograft Mouse Models [7]
| Dose (p.o.) | Schedule | Cmax (µg/L) | 4 days AUC (mg·h/L) | 4 days AUCunbound (µg·h/L) |
|---|---|---|---|---|
| 2.5 mg/kg | BID | 100 | 2.6 | 37 |
| 5 mg/kg | QD | 76 | 2.8 | 39 |
| 10 mg/kg | Q2D | 350 | 5.4 | 76 |
| 20 mg/kg | Q4D | 2262 | 16.0 | 224 |
| 5 mg/kg | BID | 275 | 8.0 | 112 |
| 10 mg/kg | QD | 321 | 14.0 | 196 |
p.o. = oral administration; BID = twice daily; QD = once daily; Q2D = every 2 days; Q4D = every 4 days.
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Weight | 476.53 g/mol (Base); 513 g/mol (HCl salt) | [6][7] |
| Formula | C26H31F3N2O3 | [7] |
| CAS Number | 2413020-56-9 (Base); 2413020-57-0 (HCl salt) | [6][7] |
| Purity | ≥98% (HPLC) | [6] |
| Solubility | Soluble to 100 mM in DMSO |[6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for assessing GGTase-I inhibition.
Protocol 1: In Vitro GGTase-I Enzymatic Assay
This protocol is based on the principle of measuring the incorporation of a radiolabeled isoprenoid into a protein substrate.[10]
1. Reagents and Materials:
-
Purified recombinant human GGTase-I enzyme.
-
Protein substrate: Recombinant RhoA or a peptide with a C-terminal CAAX motif (e.g., GCVLL).[11]
-
Radiolabeled lipid donor: [3H]Geranylgeranyl pyrophosphate ([3H]GGPP).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 µM ZnCl2, 1 mM DTT.
-
Scintillation cocktail and vials.
-
Filter paper (e.g., glass fiber).
-
Trichloroacetic acid (TCA).
2. Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
In a microplate, add 5 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 10 µL of a solution containing the GGTase-I enzyme (e.g., final concentration 50 nM) and the protein substrate (e.g., final concentration 2 µM).
-
Pre-incubate the enzyme, substrate, and inhibitor for 15-30 minutes at room temperature to allow for binding.
-
Initiate the reaction by adding 5 µL of [3H]GGPP (e.g., final concentration 0.5 µM).
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of 10% TCA.
-
Spot the entire reaction volume onto a glass fiber filter paper.
-
Wash the filters three times with 5% TCA to remove unincorporated [3H]GGPP, followed by a final wash with ethanol.
-
Dry the filters completely.
-
Place each filter in a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Assay for GGTase-I Inhibition (Western Blot)
This method assesses GGTase-I inhibition by detecting the accumulation of unprenylated protein substrates, such as Rap1A, in treated cells.[12]
1. Reagents and Materials:
-
Cancer cell line (e.g., MDA-MB-231, Panc-1).
-
Complete cell culture medium.
-
This compound stock solution (10 mM in DMSO).
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors).
-
Primary antibody specific for unprenylated Rap1A.
-
Primary antibody for a loading control (e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate (ECL).
-
SDS-PAGE gels, transfer membranes, and Western blot apparatus.
2. Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 48-72 hours. Include a DMSO vehicle control.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the plate with 100-200 µL of ice-cold lysis buffer.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Normalize the protein samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against unprenylated Rap1A overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensity to determine the dose-dependent accumulation of the unprenylated substrate.
References
- 1. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 2. JCI - Geranylgeranyltransferase I as a target for anti-cancer drugs [jci.org]
- 3. Structure of Protein Geranylgeranyltransferase-I from the Human Pathogen Candida albicans Complexed with a Lipid Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GGTase-I deficiency reduces tumor formation and improves survival in mice with K-RAS–induced lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular and Pharmacological Characterization of the Interaction between Human Geranylgeranyltransferase Type I and Ras-Related Protein Rap1B [mdpi.com]
- 6. BAY 593 Supplier | CAS 2413020-57-0 | BAY593 | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BAY-593 | YAP1/TAZ inhibitor | Probechem Biochemicals [probechem.com]
- 9. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 10. Inhibitors of Protein Geranylgeranyltransferase I and Rab Geranylgeranyltransferase Identified from a Library of Allenoate-derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Identification and Characterization of Mechanism of Action of P61-E7, a Novel Phosphine Catalysis-Based Inhibitor of Geranylgeranyltransferase-I | PLOS One [journals.plos.org]
(7S)-BAY-593: A Potent Inhibitor of the YAP1/TAZ Signaling Pathway - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway and its downstream effectors, Yes-associated protein 1 (YAP1) and its paralog transcriptional coactivator with PDZ-binding motif (TAZ), are critical regulators of organ size, cell proliferation, and tissue homeostasis.[1][2] Dysregulation of the YAP1/TAZ pathway is a hallmark of several human cancers, leading to enhanced cell proliferation, metastasis, and a pro-tumorigenic microenvironment.[3] This has made the YAP1/TAZ pathway an attractive target for novel anti-cancer therapies.[3] (7S)-BAY-593, the S-enantiomer of BAY-593, has emerged as a potent, orally active inhibitor of the YAP1/TAZ signaling pathway with demonstrated anti-tumor activity in vivo.[4][5] This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound acts as an inhibitor of Geranylgeranyltransferase I (GGTase-I).[6] GGTase-I is a crucial enzyme responsible for the post-translational modification of small GTPases, including those of the Rho family.[7][8] This modification, known as geranylgeranylation, is essential for the proper membrane localization and function of these proteins.
By inhibiting GGTase-I, this compound prevents the geranylgeranylation of Rho-GTPases. This disruption in Rho-GTPase activation leads to a downstream inactivation of YAP1/TAZ.[7][8] The inactivation of YAP1/TAZ is characterized by its translocation from the nucleus to the cytoplasm, preventing it from acting as a transcriptional co-activator for pro-proliferative and anti-apoptotic genes.[9]
Quantitative Data
The inhibitory activity of BAY-593 has been quantified in various in vitro and cellular assays. The following tables summarize the key findings.
| Assay | Inhibitor | IC50 (nM) | Reference |
| TEAD-Luciferase Reporter Assay | BAY-593 | 9.4 | [9] |
| YAP1 Nuclear Translocation | BAY-593 | 44 | [9] |
Table 1: In Vitro and Cellular Assay Data for BAY-593.
| Cell Line | Tumor Type | Inhibitor | IC50 (µM) | Reference |
| HT-1080 | Fibrosarcoma | BAY-593 | 0.038 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | BAY-593 | 0.564 |
Table 2: Anti-proliferative Activity of BAY-593 in Cancer Cell Lines.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on the methods described in the primary literature and are intended for research purposes only.
TEAD-Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of the YAP1/TAZ-TEAD complex.
Protocol:
-
Cell Seeding: Seed cells (e.g., HEK293T) stably expressing a TEAD-responsive luciferase reporter construct in a 96-well plate at a suitable density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
-
Cell Lysis: Remove the culture medium and lyse the cells using a suitable lysis buffer (e.g., Passive Lysis Buffer).
-
Luciferase Assay: Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luciferase signal to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay). Plot the normalized data against the compound concentration and fit a dose-response curve to determine the IC50 value.
YAP1 Nuclear Translocation Assay
This immunofluorescence-based assay visualizes the subcellular localization of YAP1.
Protocol:
-
Cell Culture: Plate cells (e.g., MDA-MB-231) on glass coverslips in a 24-well plate.
-
Compound Treatment: Treat the cells with this compound at various concentrations for a defined period (e.g., 24 hours).
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Incubate with a primary antibody against YAP1 overnight at 4°C.
-
Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of YAP1 to determine the effect of the compound on its subcellular localization.
-
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., HT-1080, MDA-MB-231) in 96-well plates.
-
Compound Treatment: After allowing the cells to attach overnight, treat them with a range of concentrations of this compound.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Measurement: Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or by staining with crystal violet.
-
Data Analysis: Determine the IC50 value by plotting cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Antitumor Activity
The efficacy of this compound in a preclinical cancer model can be assessed as follows.
Protocol:
-
Xenograft Model: Implant human cancer cells (e.g., HT-1080 or MDA-MB-231) subcutaneously into immunocompromised mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into vehicle and treatment groups. Administer this compound orally at various doses and schedules (e.g., 2.5-20 mg/kg, once or twice daily).
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Data Analysis: Compare the tumor growth rates between the vehicle and treated groups to determine the anti-tumor efficacy.
Conclusion
This compound is a promising inhibitor of the YAP1/TAZ signaling pathway with a well-defined mechanism of action. By targeting GGTase-I and disrupting Rho-GTPase function, it effectively blocks the pro-oncogenic activity of YAP1/TAZ. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug developers working to further characterize and develop this and similar compounds for cancer therapy.
References
- 1. med.emory.edu [med.emory.edu]
- 2. embopress.org [embopress.org]
- 3. The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rho-Signaling-Directed YAP/TAZ Act ... | Article | H1 Connect [archive.connect.h1.co]
- 5. Reciprocal regulation of YAP/TAZ by the Hippo pathway and the Small GTPase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rho GTPase signaling and mDia facilitate endocytosis via presynaptic actin | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. GGTase-I, Protein Prenyl Transferases - Jena Bioscience [jenabioscience.com]
- 9. Discovery of YAP1/TAZ pathway inhibitors through phenotypic screening with potent anti-tumor activity via blockade of Rho-GTPase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of (7S)-BAY-593: A Potent Inhibitor of the YAP/TAZ Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(7S)-BAY-593 is a potent and orally active small molecule inhibitor of geranylgeranyltransferase-I (GGTase-I). By inhibiting GGTase-I, this compound effectively blocks the activation of Rho-GTPases, leading to the inactivation of the oncogenic YAP/TAZ signaling pathway. This guide provides a comprehensive overview of the preclinical data for this compound, including its in vitro and in vivo activity, mechanism of action, and detailed experimental protocols for key studies. The information presented is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology and targeted therapies.
Mechanism of Action
This compound targets and inhibits the enzyme geranylgeranyltransferase-I (GGTase-I), a key component in the post-translational modification of small GTPases, particularly those of the Rho family. The inhibition of GGTase-I prevents the geranylgeranylation of Rho proteins, a lipid modification essential for their proper membrane localization and function. The disruption of Rho-GTPase signaling leads to the inactivation of the downstream effectors YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif). In their active state, YAP and TAZ translocate to the nucleus and interact with TEAD transcription factors to drive the expression of genes involved in cell proliferation, survival, and tumorigenesis. By preventing YAP/TAZ nuclear translocation and activity, this compound effectively suppresses this oncogenic signaling cascade. The direct target of this compound has been identified as PGGT1B, a subunit of the GGTase-I complex.
Quantitative Data
The preclinical activity of this compound has been characterized through a series of in vitro and in vivo studies. The quantitative data from these key experiments are summarized in the tables below for easy comparison.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | IC50 (nM) | Reference |
| TEAD-Luciferase Reporter | - | 9.4 | [1] |
| YAP1 Cytoplasmic Translocation | - | 44 | [1][2] |
| Antiproliferative Activity | |||
| HT-1080 (Fibrosarcoma) | 38.4 | [2] | |
| MDA-MB-231 (Breast Cancer) | 564 | [2] |
Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models
| Xenograft Model | Dosing Schedule | Tumor Growth Inhibition | Reference |
| MDA-MB-231 (Human Breast Cancer) | 5 mg/kg, once or twice daily (p.o.) | Significant reduction in tumor growth | [1][2] |
| 10 mg/kg, once daily (p.o.) | Significant reduction in tumor growth | [1][2] | |
| HT-1080 (Fibrosarcoma) | 2.5-20 mg/kg (p.o.) for 14 days | Dose-dependent antitumor activity | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the information available from the primary literature and should be adapted as necessary for specific laboratory conditions.
In Vitro Proliferation Assay
This protocol is used to determine the antiproliferative activity of this compound against cancer cell lines.
-
Cell Seeding: Plate HT-1080 or MDA-MB-231 cells in 96-well plates at a density of 1,000-5,000 cells per well in the appropriate growth medium.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), according to the manufacturer's instructions.
-
Data Analysis: Luminescence is measured using a plate reader. The IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.
TEAD-Luciferase Reporter Assay
This assay measures the activity of the YAP/TAZ-TEAD transcriptional complex.
-
Cell Line: Utilize a stable cell line, such as MDA-MB-231, expressing a TEAD-responsive luciferase reporter construct.
-
Cell Seeding and Treatment: Seed the reporter cells in a 96-well plate and treat with this compound as described in the proliferation assay.
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours).
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System, Promega). A constitutively expressed Renilla luciferase can be used for normalization.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Calculate the IC50 value based on the inhibition of the normalized luciferase activity.
YAP1 Cytoplasmic Translocation (Immunofluorescence)
This method visualizes the subcellular localization of YAP1.
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat the cells with this compound or vehicle control for a specified time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) and then incubate with a primary antibody against YAP1. After washing, incubate with a fluorescently labeled secondary antibody.
-
Imaging: Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Analysis: Acquire images using a fluorescence microscope and quantify the nuclear-to-cytoplasmic ratio of the YAP1 fluorescence signal.
GGTase-I Enzymatic Assay
This biochemical assay measures the enzymatic activity of GGTase-I.
-
Reaction Mixture: Prepare a reaction mixture containing purified GGTase-I enzyme, a fluorescently labeled peptide substrate (e.g., dansyl-GCVLL), and geranylgeranyl pyrophosphate (GGPP) in an appropriate buffer.
-
Initiation of Reaction: Initiate the reaction by adding the enzyme or GGPP.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The enzymatic transfer of the geranylgeranyl group to the peptide substrate results in a change in the fluorescent properties of the dansyl group.
-
Inhibitor Testing: To determine the IC50 of this compound, perform the assay in the presence of varying concentrations of the inhibitor.
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
In Vivo Xenograft Studies
These studies evaluate the antitumor efficacy of this compound in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., female NMRI nu/nu mice).
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-231 or HT-1080) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally (p.o.) at the specified doses and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume periodically (e.g., twice a week) using calipers. The formula (length x width²) / 2 is commonly used.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis). Compare the tumor growth between the treated and control groups to determine the antitumor efficacy.
Conclusion
The preclinical data for this compound demonstrate its potential as a targeted anticancer agent. Its well-defined mechanism of action, potent in vitro activity, and significant in vivo efficacy in relevant cancer models provide a strong rationale for its further clinical development. The detailed experimental protocols provided in this guide are intended to facilitate further research and evaluation of this compound and other inhibitors of the YAP/TAZ pathway.
References
In Vitro Characterization of (7S)-BAY-593: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of (7S)-BAY-593, a potent and orally active small molecule inhibitor. The information presented here is compiled from publicly available scientific literature and is intended to provide researchers with a comprehensive understanding of the compound's mechanism of action, biological activities, and the experimental methodologies used for its characterization.
Core Compound Information
This compound is the S-enantiomer of BAY-593, a selective inhibitor of geranylgeranyltransferase-I (GGTase-I).[1][2] By inhibiting GGTase-I, this compound effectively blocks the signaling pathway of the oncogenic transcriptional co-activators YAP1 (Yes-associated protein 1) and TAZ (transcriptional co-activator with PDZ-binding motif).[2][3] This inhibitory action leads to potent anti-tumor activity.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for BAY-593 (the racemic mixture, which includes the active (7S)-enantiomer) in various in vitro assays.
Table 1: In Vitro Inhibitory Activity of BAY-593
| Assay Type | Cell Line / Target | IC50 (nM) | Reference |
| TEAD-Luciferase Reporter Assay | MDA-MB-231 | 9.4 | |
| YAP1 Inactivation (Cytoplasmic Translocation) | - | 44 | [4] |
Table 2: Anti-proliferative Activity of BAY-593
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HT-1080 | Fibrosarcoma | 38 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 564 |
Mechanism of Action: Inhibition of the YAP1/TAZ Pathway
This compound targets GGTase-I, a critical enzyme in the prenylation of small GTPases, including those of the Rho family. The inhibition of GGTase-I prevents the post-translational modification of these proteins, which is essential for their proper localization and function. This disruption of Rho-GTPase signaling leads to the inactivation of the transcriptional co-activators YAP1 and TAZ. Inactivated YAP1/TAZ are retained in the cytoplasm, preventing their translocation to the nucleus where they would otherwise promote the transcription of genes involved in cell proliferation and survival.
Caption: Signaling pathway inhibited by this compound.
Detailed Experimental Protocols
The following are detailed protocols for the key in vitro assays used to characterize this compound, based on the methodologies described in the primary literature.
Biochemical GGTase-I Enzymatic Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified human GGTase-I.
Experimental Workflow:
Caption: Workflow for the biochemical GGTase-I assay.
Protocol:
-
Enzyme and Substrates:
-
Purified recombinant human GGTase-I (containing both α and β subunits).
-
Geranylgeranyl pyrophosphate (GGPP) as the isoprenoid donor substrate.
-
A fluorescently labeled peptide substrate containing a C-terminal CaaX box motif (e.g., Dansyl-GCVLL).
-
-
Assay Buffer: A suitable buffer containing HEPES, NaCl, TCEP, and ZnCl₂ at a physiological pH (e.g., 7.4).
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further into the assay buffer.
-
Assay Procedure:
-
In a 384-well plate, add the purified GGTase-I enzyme.
-
Add the diluted this compound or DMSO (vehicle control).
-
Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of GGPP and the fluorescent peptide substrate.
-
Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths. The transfer of the geranylgeranyl group to the peptide alters its fluorescent properties.
-
-
Data Analysis: Plot the initial reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
TEAD-Luciferase Reporter Assay
This cell-based assay quantifies the transcriptional activity of the YAP1/TAZ-TEAD complex.
Experimental Workflow:
Caption: Workflow for the TEAD-luciferase reporter assay.
Protocol:
-
Cell Line: A human cancer cell line (e.g., MDA-MB-231) stably transfected with a TEAD-responsive luciferase reporter construct. This construct contains multiple TEAD binding sites upstream of a minimal promoter driving the expression of firefly luciferase.
-
Cell Culture: Culture the reporter cell line in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Assay Procedure:
-
Seed the cells into 96-well or 384-well white, clear-bottom plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compound dilutions or vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 24 to 48 hours) at 37°C in a CO₂ incubator.
-
After incubation, lyse the cells using a suitable lysis buffer.
-
Add a luciferase assay reagent containing luciferin to the cell lysates.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel assay or a multiplexed viability reagent) if necessary. Plot the normalized luciferase signal against the logarithm of the inhibitor concentration and determine the IC50 value.
Cell Proliferation (Viability) Assay
This assay determines the effect of this compound on the proliferation and viability of cancer cell lines.
Protocol (using MTT as an example):
-
Cell Lines: Cancer cell lines of interest (e.g., HT-1080, MDA-MB-231).
-
Cell Culture: Maintain the cell lines in their recommended growth medium.
-
Assay Procedure:
-
Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control.
-
Incubate for a defined period, typically 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.
YAP1 Cytoplasmic Translocation Assay (Immunofluorescence)
This imaging-based assay visualizes the subcellular localization of YAP1 to assess its activation state.
Protocol:
-
Cell Culture: Plate cells (e.g., MDA-MB-231) on glass coverslips or in imaging-compatible multi-well plates.
-
Compound Treatment: Treat the cells with this compound or vehicle control for a specified time.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cell membranes with a detergent such as Triton X-100 in PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin or normal goat serum in PBS).
-
Incubate with a primary antibody specific for YAP1.
-
Wash and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG).
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of YAP1 in individual cells. The ratio of nuclear to cytoplasmic fluorescence is used as a measure of YAP1 activation. A decrease in this ratio indicates cytoplasmic translocation and inactivation.
-
Conclusion
The in vitro characterization of this compound demonstrates its potent and specific inhibition of the GGTase-I enzyme, leading to the effective blockade of the oncogenic YAP1/TAZ signaling pathway. The compound exhibits significant anti-proliferative activity in various cancer cell lines. The provided experimental protocols offer a detailed guide for researchers seeking to further investigate the properties of this compound or similar GGTase-I inhibitors.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of (7S)-BAY-593
These application notes provide detailed protocols for conducting in vivo efficacy and pharmacokinetic studies of (7S)-BAY-593, a potent S-enantiomer of the GGTase-I inhibitor BAY-593. The protocols are intended for researchers, scientists, and drug development professionals investigating the anti-tumor activity and pharmacokinetic profile of this compound in preclinical cancer models.
Overview
This compound is the S-enantiomer of BAY-593, an orally active geranylgeranyltransferase-I (GGTase-I) inhibitor.[1] It exerts its anti-tumor effects by blocking Rho-GTPase signaling, which subsequently leads to the inactivation of the transcriptional co-activators YAP1 and TAZ.[2] The following protocols are based on established in vivo studies demonstrating the efficacy of BAY-593 in various xenograft models.
In Vivo Efficacy Studies
This protocol outlines the methodology for assessing the anti-tumor efficacy of this compound in mouse xenograft models.
Experimental Protocol
Objective: To determine the anti-tumor activity of this compound in various cancer cell line-derived or patient-derived xenograft models.
Materials:
-
This compound
-
Vehicle for solubilization
-
Female immunodeficient mice (e.g., NOD/SCID or similar)
-
Cancer cell lines (e.g., HT-1080, MDA-MB-231) or patient-derived xenograft (PDX) tissue (e.g., PXF 541)
-
Calipers
-
Standard animal housing and husbandry equipment
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the start of the experiment to allow for acclimatization.
-
Tumor Implantation:
-
For cell line-derived xenografts, subcutaneously inject a suspension of cancer cells (e.g., HT-1080 or MDA-MB-231) into the flank of each mouse.
-
For patient-derived xenografts, implant a small fragment of tumor tissue (e.g., PXF 541) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring the length and width of the tumors with calipers. Calculate tumor volume using the formula: (length x width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 90-100 mm³), randomize the animals into treatment and control groups.[2]
-
Treatment Administration:
-
Prepare a solubilized form of this compound for oral administration (per os, p.o.).
-
Administer the compound or vehicle control to the respective groups according to the dosing schedule outlined in Table 1.
-
-
Efficacy Assessment:
-
Continue to measure tumor volume throughout the treatment period.
-
Monitor animal body weight and overall health status as indicators of toxicity.
-
-
Endpoint: At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
Dosing Regimens
The following table summarizes the dosing schedules for different xenograft models as established for BAY-593.
| Tumor Model | Compound | Dosage (mg/kg) | Dosing Schedule | Duration |
| HT-1080 | BAY-593 | 2.5, 5, 10, or 20 | BID, QD, Q2D, or Q4D | 14 days |
| MDA-MB-231 | BAY-593 | 5 or 10 | QD or BID | 12 days |
| PXF 541 | BAY-593 | 5 or 10 | QD | 63 days |
| BID: twice daily, QD: once daily, Q2D: every two days, Q4D: every four days[2] |
Experimental Workflow Diagram
References
Application Notes and Protocols for (7S)-BAY-593 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(7S)-BAY-593, the S-enantiomer of BAY-593, is a potent and selective small molecule inhibitor of geranylgeranyltransferase-I (GGTase-I). By targeting the PGGT1B subunit of the GGTase-I complex, this compound effectively blocks the post-translational geranylgeranylation of small GTPases, most notably those of the Rho family. This inhibition leads to the inactivation of the oncogenic YAP1/TAZ signaling pathway, resulting in anti-proliferative and pro-apoptotic effects in various cancer cell models. These application notes provide detailed protocols for the use of this compound in cell culture experiments to probe the Hippo signaling pathway and assess its anti-cancer activity.
Physicochemical Properties and Storage
| Property | Value |
| Synonyms | BAY-593 |
| Molecular Formula | C₂₆H₃₁F₃N₂O₃ |
| Molecular Weight | 476.53 g/mol |
| Solubility | Soluble in DMSO (≥ 116.67 mg/mL) |
| Appearance | White to off-white solid |
Stock Solution Preparation and Storage:
This compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.77 mg of this compound in 1 mL of DMSO. Use ultrasonic agitation to ensure complete dissolution.
-
Storage of Solid Compound: Store at -20°C for up to 3 years.
-
Storage of Stock Solution: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Mechanism of Action
This compound inhibits GGTase-I, an enzyme responsible for attaching a 20-carbon geranylgeranyl pyrophosphate (GGPP) isoprenoid to the C-terminus of specific proteins, including Rho GTPases (e.g., RhoA, Rac1, Cdc42). This lipid modification is crucial for the proper subcellular localization and function of these proteins. By inhibiting geranylgeranylation, this compound prevents the membrane association and activation of Rho GTPases. Inactivated Rho GTPases are unable to promote the nuclear translocation and transcriptional co-activator function of YAP1 and TAZ, the downstream effectors of the Hippo signaling pathway. This leads to the cytoplasmic retention and subsequent degradation of YAP1 and TAZ, resulting in the downregulation of their target genes involved in cell proliferation and survival.
Caption: Mechanism of action of this compound.
Quantitative Data
This compound has demonstrated potent anti-proliferative activity across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell proliferation are cell line-dependent.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| HT-1080 | Fibrosarcoma | 0.038 | 72 hours[1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.564 | 72 hours[1] |
Additionally, this compound has been shown to induce the translocation of YAP1 from the nucleus to the cytoplasm with an IC50 of 44 nM.[2] It impairs the proliferation and invasion of a panel of cancer cell lines from different tumor types with IC50 values of less than 1 µM.[2]
Experimental Protocols
Cell Proliferation/Cytotoxicity Assay (MTT Assay)
This protocol is for determining the effect of this compound on cancer cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the 10 mM DMSO stock. A typical concentration range to test would be 0.1 nM to 10 µM. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis of YAP/TAZ Phosphorylation
This protocol is for assessing the effect of this compound on the phosphorylation of key proteins in the Hippo pathway.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-YAP (Ser127), anti-YAP, anti-phospho-LATS1 (Thr1079), anti-LATS1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature the protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Immunofluorescence for YAP/TAZ Subcellular Localization
This protocol is for visualizing the effect of this compound on the subcellular localization of YAP/TAZ.
Materials:
-
Cancer cell line of interest
-
Glass coverslips in 24-well plates
-
This compound stock solution (10 mM in DMSO)
-
4% paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-YAP/TAZ)
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in 24-well plates. After attachment, treat the cells with the desired concentrations of this compound for a specified time (e.g., 6-24 hours).
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash with PBS and stain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides, and visualize using a fluorescence microscope.
Experimental Workflow
Caption: General experimental workflow for using this compound.
Off-Target Effects
While this compound is a selective inhibitor of GGTase-I, it is good practice to consider potential off-target effects. A related compound, BAY-856, showed no significant activity when screened against a panel of 337 kinases at a concentration of 1 µM. However, as with any small molecule inhibitor, researchers should interpret results with caution and consider appropriate controls to rule out off-target effects in their specific experimental system.
Conclusion
This compound is a valuable tool for studying the role of the Hippo signaling pathway in cancer biology. Its ability to potently and selectively inhibit GGTase-I allows for the targeted investigation of YAP/TAZ-dependent processes in cell culture. The protocols provided here offer a starting point for researchers to explore the cellular effects of this compound. It is recommended to optimize concentrations and incubation times for each specific cell line and assay to ensure robust and reproducible results.
References
Application Notes and Protocols for (7S)-BAY-593 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(7S)-BAY-593 is the S-enantiomer of BAY-593, a potent and orally active small molecule inhibitor of geranylgeranyltransferase-I (GGTase-I). By inhibiting GGTase-I, this compound effectively blocks the activation of Rho-GTPases, leading to the inactivation of the oncogenic YAP1/TAZ signaling pathway.[1] This mechanism underlies its demonstrated anti-tumor activity in various cancer models. These application notes provide detailed protocols for the use of this compound in preclinical mouse models of cancer, specifically focusing on fibrosarcoma and triple-negative breast cancer xenografts.
Mechanism of Action: Inhibition of the YAP1/TAZ Signaling Pathway
This compound targets GGTase-I, a critical enzyme in the prenylation of small GTPases, including those of the Rho family. Prenylation is a post-translational modification that anchors these proteins to the cell membrane, a prerequisite for their activation. By inhibiting GGTase-I, this compound prevents the activation of Rho-GTPases. This, in turn, disrupts the downstream signaling cascade that leads to the activation of the transcriptional co-activators YAP1 and TAZ. The inactivation of YAP1/TAZ prevents their translocation to the nucleus and subsequent binding to TEAD transcription factors, ultimately inhibiting the expression of genes that promote cell proliferation and survival.
References
Application Note: Preparation and Handling of (7S)-BAY-593 Stock Solutions
Audience: Researchers, scientists, and drug development professionals involved in cancer research, cell signaling, and preclinical studies.
Purpose: This document provides a detailed protocol for the preparation, storage, and handling of stock solutions for (7S)-BAY-593, a potent inhibitor of Geranylgeranyltransferase-I (GGTase-I). Adherence to these guidelines will ensure solution integrity, experimental reproducibility, and accurate results.
Introduction to this compound
This compound is the S-enantiomer of BAY-593, an orally active and potent inhibitor of GGTase-I.[1] This enzyme is critical for the post-translational modification of Rho-GTPases. By inhibiting GGTase-I, this compound blocks the activation of Rho-GTPases, which in turn leads to the inactivation of the YAP1/TAZ signaling pathway.[1][2][3] This pathway is frequently dysregulated in various cancers, and its inhibition has demonstrated significant anti-tumor activity in preclinical models.[4][5] Accurate preparation of this compound stock solutions is the first critical step for in vitro and in vivo experiments investigating its therapeutic potential.
Physicochemical Properties and Storage
Proper handling and storage are essential to maintain the stability and activity of this compound. The key properties are summarized below.
| Property | Data |
| Chemical Name | This compound |
| Synonym | BAY-593 (S-enantiomer) |
| CAS Number | 2413068-25-2 |
| Molecular Formula | C₂₆H₃₁F₃N₂O₃ |
| Molecular Weight (MW) | 476.53 g/mol [1] |
| Appearance | Solid Powder[5] |
| Solubility & Storage | Recommendation |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO)[1] |
| Maximum Solubility | 125 mg/mL in DMSO (approx. 262 mM)[1] |
| Storage of Solid Powder | Store at -20°C for long-term (months to years).[2][5] |
| Stock Solution Storage | Prepare aliquots to avoid repeated freeze-thaw cycles.[1][4] - Store at -80°C for up to 6 months .[1][4] - Store at -20°C for up to 1 month .[1][4] |
Signaling Pathway of this compound
This compound acts by inhibiting GGTase-I, a key enzyme in the prenylation of Rho family GTPases. This disruption prevents the localization and activation of YAP/TAZ, ultimately suppressing the transcription of target genes involved in cell proliferation and survival.
References
Application Notes and Protocols for (7S)-BAY-593
For Researchers, Scientists, and Drug Development Professionals
Introduction
(7S)-BAY-593 is the S-enantiomer of BAY-593, a potent and orally active inhibitor of geranylgeranyltransferase-I (GGTase-I). By inhibiting GGTase-I, this compound effectively blocks the activation of Rho-GTPases, which in turn leads to the inactivation of the YAP1/TAZ signaling pathway. This pathway is frequently dysregulated in various cancers, making this compound a promising candidate for anti-tumor research and development. These application notes provide detailed information on the solubility, mechanism of action, and experimental protocols for the use of this compound in a research setting.
Physicochemical Properties and Solubility
Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible experimental results.
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Concentration | Special Conditions |
| DMSO | 125 mg/mL | 262.31 mM | Ultrasonic assistance is required for complete dissolution. |
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (MW: 476.53 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
-
-
Procedure:
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.77 mg of the compound.
-
Add the appropriate volume of DMSO to the this compound powder. For a 10 mM stock, add 1 mL of DMSO to 4.77 mg of the compound.
-
Vortex the solution briefly to initially mix the compound and solvent.
-
Place the tube in an ultrasonic water bath and sonicate for 10-15 minutes, or until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years).
-
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by targeting the GGTase-I enzyme, a critical component in the post-translational modification of Rho family GTPases.
Geranylgeranylation is essential for the proper membrane localization and function of Rho GTPases. By inhibiting GGTase-I, this compound prevents this lipid modification, leading to the accumulation of inactive, cytosolic Rho GTPases. This disruption of Rho GTPase signaling subsequently inactivates the downstream effectors YAP1 and TAZ, transcriptional co-activators that play a crucial role in cell proliferation, survival, and migration. The inactivation of YAP1/TAZ leads to their cytoplasmic retention and degradation, preventing their translocation to the nucleus and the subsequent transcription of target genes involved in tumorigenesis.
Figure 1. Signaling pathway of this compound action.
In Vitro Applications
Cell Proliferation Assays
This compound has been shown to inhibit the proliferation of various cancer cell lines.
Table 2: In Vitro Anti-proliferative Activity of BAY-593
| Cell Line | Cancer Type | IC50 (nM) |
| HT-1080 | Fibrosarcoma | 38.4 |
| MDA-MB-231 | Breast Cancer | 564 |
-
Materials:
-
Cancer cell line of interest (e.g., HT-1080, MDA-MB-231)
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
This compound stock solution (10 mM in DMSO)
-
Resazurin-based cell viability reagent
-
Plate reader capable of measuring fluorescence
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the highest concentration used for the compound.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of the resazurin-based reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm excitation/590 nm emission).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
-
YAP/TAZ Reporter Assay
A luciferase-based reporter assay is a robust method to quantify the activity of the YAP/TAZ signaling pathway.
-
Materials:
-
Cancer cell line stably expressing a TEAD-responsive luciferase reporter (e.g., MDA-MB-231-TEAD-luc)
-
Complete cell culture medium
-
96-well white, clear-bottom plates
-
This compound stock solution (10 mM in DMSO)
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Seed the reporter cell line in a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Treat the cells with a range of concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 for YAP/TAZ pathway inhibition.
-
In Vivo Applications
This compound has demonstrated anti-tumor activity in xenograft mouse models.
Table 3: In Vivo Anti-tumor Activity of BAY-593
| Xenograft Model | Administration Route | Dosing Schedule | Result |
| MDA-MB-231 | Oral | 5 mg/kg, once or twice daily | Significant reduction in tumor growth |
| MDA-MB-231 | Oral | 10 mg/kg, once daily | Significant reduction in tumor growth |
Protocol: MDA-MB-231 Xenograft Mouse Model
-
Materials:
-
Female immunodeficient mice (e.g., NMRI nu/nu or NOD/SCID)
-
MDA-MB-231 cells
-
Matrigel
-
This compound
-
Appropriate vehicle for oral administration (e.g., 0.5% HPMC, 0.5% Tween 80 in water)
-
Calipers for tumor measurement
-
-
Procedure:
-
Tumor Implantation:
-
Harvest MDA-MB-231 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width^2)/2).
-
When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the formulation of this compound in the vehicle.
-
Administer this compound or vehicle to the respective groups via oral gavage according to the desired dosing schedule (e.g., 5 or 10 mg/kg, once or twice daily).
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for YAP/TAZ localization).
-
-
Figure 2. Experimental workflow for an in vivo xenograft study.
Conclusion
This compound is a valuable research tool for investigating the role of the GGTase-I and YAP/TAZ signaling pathway in cancer. The protocols provided here offer a starting point for in vitro and in vivo studies. Researchers should optimize these protocols for their specific cell lines, animal models, and experimental conditions. Careful attention to solubility and handling will ensure the generation of high-quality, reproducible data.
Application Notes and Protocols for (7S)-BAY-593 in YAP1/TAZ Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (7S)-BAY-593, a potent and selective inhibitor of the YAP1/TAZ pathway, in various in vitro assays. The protocols detailed below are intended to assist in the investigation of the Hippo signaling pathway and the development of novel therapeutics targeting YAP1/TAZ-driven cancers.
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of numerous cancers. The transcriptional co-activators Yes-associated protein 1 (YAP1) and Transcriptional co-activator with PDZ-binding motif (TAZ) are the primary downstream effectors of the Hippo pathway.[1][2][3] When the pathway is inactive, YAP1 and TAZ translocate to the nucleus, bind to TEAD transcription factors, and drive the expression of genes that promote cell proliferation and inhibit apoptosis.[3][4][5] In many cancers, the Hippo pathway is inactivated, leading to the constitutive activation of YAP1/TAZ.[6][7]
This compound is a potent, selective, and in vivo-active small molecule inhibitor of the YAP1/TAZ pathway.[7][8][9] It acts by directly targeting and inhibiting the β-subunit of geranylgeranyltransferase-I (GGTase-I), PGGT1B.[8] This inhibition prevents the geranylgeranylation of Rho-GTPases, leading to their inactivation.[6][7][8] The inactivation of Rho-GTPases results in the cytoplasmic retention and inactivation of YAP1/TAZ, thereby suppressing the transcription of their target genes.[6][8]
Mechanism of Action of this compound
The mechanism by which this compound inhibits YAP1/TAZ activity is indirect and involves the disruption of the Rho-GTPase signaling that is essential for YAP1/TAZ nuclear localization and activity.
Quantitative Data Summary
The following tables summarize the reported in vitro activities of this compound.
| Assay | Cell Line | IC50 (nM) | Reference |
| TEAD-Luciferase Reporter Assay | MDA-MB-231 | 9.4 | [8] |
| YAP1 Cytoplasmic Translocation | MDA-MB-231 | 44 | [8] |
| Cell Proliferation | HT-1080 | 38 | [8] |
| Cell Proliferation | MDA-MB-231 | 564 | [8] |
| Anti-proliferative Activity | Panel of cell lines | <1 µM | [8] |
Table 1: In vitro IC50 values for this compound.
| Target Gene | Effect of this compound |
| ANKRD1 | Down-regulation |
| CTGF | Down-regulation |
| CYR61 | Down-regulation |
| CDC6 | Down-regulation |
| DKK1 | Down-regulation |
Table 2: Effect of this compound on YAP1/TAZ target gene expression.[8]
Experimental Protocols
Protocol 1: YAP1/TAZ-TEAD Luciferase Reporter Assay
This protocol describes a cell-based assay to quantify the transcriptional activity of the YAP1/TAZ-TEAD complex using a luciferase reporter system.[6][10][11][12]
Materials:
-
MDA-MB-231 cells stably expressing a TEAD-responsive luciferase reporter (e.g., 8xGTIIC-luciferase) and a constitutively expressed normalization reporter (e.g., Renilla luciferase).[6]
-
DMEM, low glucose
-
Fetal Bovine Serum (FBS)
-
Hygromycin and Puromycin
-
This compound (dissolved in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture MDA-MB-231 TEAD-luc cells in DMEM with 10% FBS, 1% Glutamax, 250 µg/mL hygromycin, and 0.5 µg/mL puromycin.[6]
-
Trypsinize and resuspend cells to a concentration of 2 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (20,000 cells) into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A suggested concentration range is 0.1 nM to 10 µM. Include a DMSO vehicle control.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions.
-
Incubate for an additional 24 to 72 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and the dual-luciferase assay reagents to room temperature.
-
Lyse the cells according to the manufacturer's protocol for the dual-luciferase assay system.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a four-parameter logistic fit.[6]
-
Protocol 2: Immunofluorescence Staining for YAP1/TAZ Cellular Localization
This protocol allows for the visualization of YAP1/TAZ subcellular localization following treatment with this compound.
Materials:
-
MDA-MB-231 cells
-
DMEM with 10% FBS
-
This compound (dissolved in DMSO)
-
24-well plate with glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody against YAP1 or TAZ
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed MDA-MB-231 cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) and a DMSO vehicle control for 24 hours.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary antibody against YAP1 or TAZ diluted in 1% BSA overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in 1% BSA for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope. Analyze the cytoplasmic versus nuclear localization of the YAP1/TAZ signal.
-
Protocol 3: Western Blotting for YAP1/TAZ Target Gene Expression
This protocol is for assessing the protein levels of YAP1/TAZ target genes after treatment with this compound.
Materials:
-
MDA-MB-231 cells
-
DMEM with 10% FBS
-
This compound (dissolved in DMSO)
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against ANKRD1, CTGF, CYR61, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed MDA-MB-231 cells in 6-well plates and treat with this compound as described previously.
-
Lyse the cells in RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
-
Conclusion
This compound is a valuable tool for studying the Hippo-YAP1/TAZ signaling pathway and for the preclinical evaluation of YAP1/TAZ inhibition as a therapeutic strategy. The protocols provided herein offer a starting point for researchers to investigate the effects of this compound in various cellular contexts. It is recommended to optimize the experimental conditions for specific cell lines and research questions.
References
- 1. The mammalian Hippo pathway: regulation and function of YAP1 and TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Mechanism of Hippo–YAP1/TAZ Pathway in Heart Development, Disease, and Regeneration [frontiersin.org]
- 3. Hippo Pathway Players: Yap1 and Taz Control Development [novusbio.com]
- 4. The Hippo/YAP signaling pathway: the driver of cancer metastasis | Cancer Biology & Medicine [cancerbiomed.org]
- 5. Mechanisms of YAP/TAZ transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. BAY-593 | YAP1/TAZ inhibitor | Probechem Biochemicals [probechem.com]
- 9. Discovery of YAP1/TAZ pathway inhibitors through phenotypic screening with potent anti-tumor activity via blockade of Rho-GTPase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. A highly sensitive reporter system to monitor endogenous YAP1/TAZ activity and its application in various human cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (7S)-BAY-593 in Cancer Cell Line Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
(7S)-BAY-593 is the S-enantiomer of BAY-593, a potent and orally active inhibitor of Geranylgeranyltransferase I (GGTase-I).[1] This compound has demonstrated anti-tumor activity by blocking the YAP1/TAZ signaling pathway.[1][2][3] As a GGTase-I inhibitor, this compound prevents the post-translational prenylation of small GTPases, such as those in the Rho family.[4][5][6] This inhibition leads to the mislocalization and inactivation of these proteins, ultimately disrupting downstream signaling pathways that are crucial for cancer cell proliferation and survival, including the YAP1/TAZ pathway.[2][4]
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the enzyme GGTase-I. This enzyme is responsible for attaching a geranylgeranyl pyrophosphate (GGPP) lipid moiety to specific intracellular proteins, a process known as geranylgeranylation. This lipid modification is critical for the proper membrane localization and function of many signaling proteins, including Rho GTPases.
By inhibiting GGTase-I, this compound disrupts the function of Rho GTPases, which are key regulators of the actin cytoskeleton and upstream activators of the YAP1/TAZ transcriptional co-activators. The inhibition of Rho GTPase signaling leads to the inactivation of YAP1/TAZ, preventing their translocation to the nucleus and subsequent transcription of genes involved in cell proliferation and survival.[2]
Data Presentation
The following table summarizes the in vitro efficacy of BAY-593, the racemate of this compound, in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time |
| HT-1080 | Fibrosarcoma | 0.038 | 72 hours[3] |
| MDA-MB-231 | Breast Cancer | 0.564 | 72 hours[3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[9]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as in the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).[3]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Observe the formation of purple formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[9]
-
Incubate the plate for an additional 1-2 hours at 37°C, or until the formazan is completely dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of YAP/TAZ Signaling
This protocol is for assessing the effect of this compound on the expression and phosphorylation of key proteins in the YAP/TAZ signaling pathway.
Materials:
-
Cancer cell lines treated with this compound and vehicle control
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-YAP, anti-TAZ, anti-phospho-YAP (Ser127), anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control like GAPDH to normalize protein levels.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by this compound. It differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines treated with this compound and vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as desired.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the cells by flow cytometry within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: General experimental workflow.
References
- 1. glpbio.com [glpbio.com]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are GGTase 1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Identification and Characterization of Mechanism of Action of P61-E7, a Novel Phosphine Catalysis-Based Inhibitor of Geranylgeranyltransferase-I | PLOS One [journals.plos.org]
- 6. Identification and Characterization of Mechanism of Action of P61-E7, a Novel Phosphine Catalysis-Based Inhibitor of Geranylgeranyltransferase-I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Comptage des cellules et analyse de la santé cellulaire [sigmaaldrich.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols for (7S)-BAY-593 Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(7S)-BAY-593, the S-enantiomer of BAY-593, is a potent and orally active small molecule inhibitor of the YAP1/TAZ signaling pathway.[1] This pathway is crucial in the development and progression of various cancers. The anti-tumor activity of this compound has been demonstrated in preclinical xenograft models, making it a compound of significant interest for cancer research and drug development. These application notes provide detailed protocols for the administration of this compound in xenograft mouse models, along with a summary of its mechanism of action and quantitative efficacy data.
Mechanism of Action
This compound exerts its anti-cancer effects by targeting and inhibiting geranylgeranyltransferase-I (GGTase-I).[2] This enzyme is responsible for the post-translational modification of Rho GTPases, a critical step for their activation and localization to the cell membrane. By inhibiting GGTase-I, this compound prevents the activation of Rho GTPases. The inactivation of Rho GTPases leads to the disruption of the actin cytoskeleton, which in turn promotes the phosphorylation and cytoplasmic retention of the oncoproteins YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif). This prevents their translocation to the nucleus, thereby inhibiting the transcription of genes involved in cell proliferation, survival, and migration.
Signaling Pathway Diagram
Caption: this compound signaling pathway.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in common xenograft models.
Table 1: In Vivo Efficacy of this compound in HT-1080 Fibrosarcoma Xenograft Model
| Dosage (mg/kg) | Dosing Schedule | Treatment Duration (days) | Tumor Growth Inhibition (%) | Reference |
| 2.5 | Oral, daily | 14 | Dose-dependent activity observed | [1] |
| 5 | Oral, daily | 14 | Dose-dependent activity observed | [1] |
| 10 | Oral, daily | 14 | Dose-dependent activity observed | [1] |
| 20 | Oral, daily | 14 | Dose-dependent activity observed | [1] |
Table 2: In Vivo Efficacy of this compound in MDA-MB-231 Triple-Negative Breast Cancer Xenograft Model
| Dosage (mg/kg) | Dosing Schedule | Treatment Duration (days) | Tumor Growth Inhibition (%) | Reference |
| 5 | Oral, once daily (QD) | Not Specified | Tumor growth reduction observed | [2] |
| 5 | Oral, twice daily (BID) | Not Specified | Tumor growth reduction observed | [2] |
| 10 | Oral, once daily (QD) | Not Specified | Tumor growth reduction observed | [2] |
Experimental Protocols
Cell Line Culture
-
HT-1080 (Human Fibrosarcoma): Culture in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 1% non-essential amino acids, and 1% penicillin-streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.
-
MDA-MB-231 (Human Triple-Negative Breast Cancer): Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.
Xenograft Model Establishment
This protocol outlines the subcutaneous implantation of tumor cells.
Caption: Experimental workflow for xenograft establishment.
Materials:
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Cultured HT-1080 or MDA-MB-231 cells
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Sterile phosphate-buffered saline (PBS)
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Trypsin-EDTA
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Matrigel (optional, can improve tumor take rate)
-
6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
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Syringes and 27-30 gauge needles
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Anesthetic (e.g., isoflurane)
Procedure:
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Wash cells with sterile PBS and perform a cell count.
-
Centrifuge the required number of cells and resuspend the pellet in a sterile solution of PBS or a 1:1 mixture of PBS and Matrigel. A typical injection volume is 100-200 µL containing 1 x 10^6 to 10 x 10^6 cells. Keep the cell suspension on ice.
-
Anesthetize the mice according to approved institutional protocols.
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Inject the cell suspension subcutaneously into the right flank of each mouse.
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Monitor the mice for tumor growth. Tumors should be palpable within 7-14 days.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.
Preparation and Administration of this compound
This compound is administered orally via gavage.
Materials:
-
This compound compound
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Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in water, or a solution of 10% Solutol HS 15 and 90% PEG 600)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Procedure for Vehicle Preparation (Example with 0.5% CMC):
-
Heat a portion of sterile water to 60-70°C.
-
Slowly add the CMC powder to the hot water while stirring vigorously to prevent clumping.
-
Once the CMC is dispersed, add the remaining volume of cold sterile water and continue to stir until a clear, viscous solution is formed.
-
Allow the solution to cool to room temperature before use.
Procedure for this compound Formulation and Administration:
-
Weigh the required amount of this compound based on the desired dose and the number of animals to be treated.
-
Prepare a homogenous suspension of this compound in the chosen vehicle. Sonication may be required to achieve a uniform suspension. Prepare fresh daily.
-
Administer the formulation orally to the mice using a gavage needle. The volume is typically 0.1 mL per 10 g of body weight.
-
Administer the vehicle alone to the control group.
Monitoring and Endpoint Criteria
Monitoring:
-
Measure tumor volume using digital calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the general health and behavior of the mice daily.
Endpoint Criteria: Euthanize mice if any of the following criteria are met (in accordance with institutional guidelines):
-
Tumor volume exceeds 2000 mm³.
-
Tumor ulceration or necrosis occurs.
-
Body weight loss exceeds 20%.
-
Significant signs of distress, such as lethargy, hunched posture, or labored breathing.
Conclusion
This compound is a promising anti-cancer agent with a well-defined mechanism of action targeting the GGTase-I/Rho-GTPase/YAP-TAZ signaling axis. The protocols provided here offer a framework for conducting preclinical in vivo studies to evaluate its efficacy in xenograft models of fibrosarcoma and triple-negative breast cancer. Careful adherence to these protocols will ensure the generation of robust and reproducible data for the further development of this compound as a potential cancer therapeutic.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing (7S)-BAY-593 Treatment Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (7S)-BAY-593, a potent and orally active inhibitor of Geranylgeranyltransferase I (GGTase-I) that blocks the YAP1/TAZ signaling pathway. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the use of this compound.
1. Solubility and Stock Solution Preparation
-
Question: I am having trouble dissolving this compound. What is the recommended solvent and procedure?
-
Answer: this compound is highly soluble in DMSO. For a 10 mM stock solution, dissolve 4.77 mg of this compound (MW: 476.53 g/mol ) in 1 mL of DMSO. To aid dissolution, you can warm the solution to 37°C and use sonication.
-
-
Question: How should I store the stock solution and for how long is it stable?
-
Answer: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
-
-
Troubleshooting: Precipitate formation in media.
-
Problem: I observe precipitation when I add the this compound stock solution to my cell culture medium.
-
Solution: This is a common issue when diluting a DMSO stock into an aqueous solution. To minimize precipitation, ensure that the final concentration of DMSO in your culture medium does not exceed 0.5%. When preparing your working concentration, add the stock solution to a small volume of medium first, mix well, and then add this to the final volume. Vortexing the diluted solution gently before adding it to the cells can also help.
-
2. In Vitro Experiment Optimization
-
Question: What is a good starting concentration for my in vitro experiments?
-
Answer: The optimal concentration of this compound is cell-line dependent. Based on published data, a good starting point for a dose-response experiment is a range from 0.5 nM to 10 µM.[1] For initial screening, concentrations between 10 nM and 1 µM are often effective.
-
-
Question: How long should I treat my cells with this compound?
-
Answer: A common treatment duration for assessing effects on cell proliferation is 72 hours.[1] However, for signaling studies (e.g., Western blot for YAP/TAZ phosphorylation or localization), shorter time points (e.g., 6, 12, 24 hours) may be more appropriate. A time-course experiment is recommended to determine the optimal treatment duration for your specific endpoint.
-
-
Troubleshooting: Inconsistent IC50 values.
-
Problem: I am getting variable IC50 values for the same cell line across different experiments.
-
Solution: Inconsistent IC50 values can be due to several factors:
-
Cell Density: Ensure you are seeding the same number of cells for each experiment, as cell density can influence the activity of the Hippo-YAP/TAZ pathway.
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Serum Concentration: The concentration of fetal bovine serum (FBS) in your culture medium can affect the activity of this compound. Higher serum concentrations may reduce the apparent potency of the inhibitor.[2] It is crucial to keep the serum concentration consistent across all experiments.
-
Compound Stability: Ensure your stock solution is stored correctly and has not undergone multiple freeze-thaw cycles.
-
Assay-Specific Variability: The type of cell viability assay used can also influence the IC50 value.
-
-
3. Target Engagement and Downstream Effects
-
Question: How can I confirm that this compound is inhibiting the YAP/TAZ pathway in my cells?
-
Answer: You can assess target engagement by observing the downstream effects of GGTase-I inhibition. Key methods include:
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Western Blot: Analyze the phosphorylation status of YAP (at Ser127) and TAZ. Inhibition of GGTase-I leads to the activation of the Hippo pathway, resulting in increased phosphorylation of YAP and TAZ. You can also assess the total protein levels of YAP and TAZ.
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Immunofluorescence: Observe the subcellular localization of YAP/TAZ. Upon pathway inhibition, YAP and TAZ will be sequestered in the cytoplasm.
-
qRT-PCR: Measure the mRNA levels of YAP/TAZ target genes, such as CTGF, CYR61, and ANKRD1. Their expression should decrease upon treatment with this compound.
-
-
-
Troubleshooting: No change in YAP/TAZ phosphorylation or localization.
-
Problem: I don't see the expected increase in YAP/TAZ phosphorylation or cytoplasmic localization after treatment.
-
Solution:
-
Suboptimal Concentration or Time Point: You may need to optimize the concentration and/or treatment duration. Perform a dose-response and time-course experiment.
-
Cell Line Resistance: Some cell lines may be less sensitive to GGTase-I inhibition. This could be due to lower baseline activity of the Hippo pathway or compensatory mechanisms.
-
Antibody Issues: Ensure your antibodies for YAP/TAZ are validated for the application (Western blot or immunofluorescence) and are used at the recommended dilution. Include positive and negative controls to validate your staining.
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Protein Half-life: Some geranylgeranylated proteins have long half-lives and may be resistant to the effects of GGTase-I inhibitors over short time courses.[1]
-
-
4. In Vivo Studies
-
Question: What is a recommended dose and administration route for in vivo studies?
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Answer: this compound is orally bioavailable. In mouse xenograft models, effective doses have been reported in the range of 2.5 to 20 mg/kg, administered orally once or twice daily.[1]
-
-
Question: How should I formulate this compound for oral administration?
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Answer: A common vehicle for oral gavage of hydrophobic compounds is a suspension in a vehicle such as 0.5% methylcellulose or a solution in a mixture of solvents like PEG300, Tween-80, and saline. The exact formulation should be optimized for stability and tolerability in the animal model.
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Data Presentation
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| HT-1080 | Fibrosarcoma | 0.038 | 72 hours | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.564 | 72 hours | [1] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Dose and Schedule | Administration Route | Outcome | Reference |
| HT-1080 | 2.5 - 20 mg/kg, daily | Oral | Dose-dependent tumor growth inhibition | [1] |
| MDA-MB-231 | 2.5 - 20 mg/kg, daily | Oral | Dose-dependent tumor growth inhibition | [1] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should be ≤ 0.5%.
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Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
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Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
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Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a luminescent ATP-based assay, following the manufacturer's instructions.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of YAP/TAZ Phosphorylation
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Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the optimized duration.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-YAP (Ser127), total YAP, phospho-TAZ, and total TAZ overnight at 4°C. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
References
- 1. The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of fetal bovine serum on cytotoxic and genotoxic effects of lectins in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (7S)-BAY-593 Off-Target Effects Investigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of (7S)-BAY-593, a potent geranylgeranyltransferase-I (GGTase-I) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
A1: As a selective inhibitor of GGTase-I, this compound is designed to primarily target the geranylgeranylation of Rho family GTPases, leading to the inactivation of the YAP/TAZ signaling pathway. However, like any small molecule inhibitor, there is a potential for off-target interactions. Based on the mechanism of action and the nature of related compounds, potential off-target effects could include:
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Cross-inhibition of Farnesyltransferase (FTase): GGTase-I and FTase share structural similarities and recognize similar C-terminal "CAAX" motifs on their substrate proteins. This can lead to cross-inhibition, affecting farnesylated proteins such as Ras.
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Interaction with other ATP-binding proteins: Although this compound is not a kinase inhibitor, its potential to interact with the ATP-binding pocket of various kinases or other ATP-dependent enzymes cannot be entirely ruled out without empirical testing.
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General cellular toxicity: At higher concentrations, small molecules can induce cytotoxicity through mechanisms independent of their primary target, such as mitochondrial dysfunction or induction of apoptosis.
Q2: My cells are showing unexpected toxicity after treatment with this compound, even at concentrations that should be specific for GGTase-I inhibition. What could be the cause?
A2: Unexpected cellular toxicity can arise from several factors:
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Off-target kinase inhibition: Inhibition of essential kinases can lead to cytotoxicity. A broad-spectrum kinase panel is recommended to investigate this possibility.
-
Mitochondrial toxicity: The compound might be interfering with mitochondrial function. Assays measuring mitochondrial membrane potential or cellular respiration can help diagnose this.
-
Induction of apoptosis: The observed toxicity could be due to the induction of programmed cell death through off-target signaling pathways.
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Cell line-specific sensitivity: The genetic background of your cell line might confer hypersensitivity to the off-target effects of this compound.
Refer to the troubleshooting guides below for detailed experimental protocols to investigate these possibilities.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cellular Phenotypes or Toxicity
If you observe cellular effects that are inconsistent with the known on-target effects of GGTase-I inhibition, a systematic investigation of potential off-target activities is warranted.
Experimental Workflow:
Caption: Workflow for troubleshooting unexpected cellular effects of this compound.
Detailed Methodologies:
-
Cell Viability/Cytotoxicity Assays (MTT, LDH):
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for 24, 48, and 72 hours.
-
For MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals and measure absorbance at 570 nm.
-
For LDH assay, collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available kit.
-
Calculate the IC50 value for cytotoxicity.
-
-
Apoptosis Assay (Annexin V/PI Staining):
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Treat cells with this compound at various concentrations for a specified time.
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Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
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Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
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Incubate in the dark for 15 minutes at room temperature.
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Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Guide 2: Assessing Kinase and Receptor Off-Target Binding
To identify specific molecular off-targets, screening this compound against panels of kinases and receptors is a standard approach.
Experimental Protocols:
-
Kinase Selectivity Profiling:
-
This is typically performed as a fee-for-service by specialized vendors.
-
The compound is tested at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases.
-
The activity of each kinase is measured in the presence of the compound, and the percent inhibition is calculated relative to a vehicle control.
-
Follow-up dose-response assays are performed for any kinases showing significant inhibition to determine the IC50 value.
-
-
Receptor Binding Assays:
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Similar to kinase profiling, this is often outsourced to a contract research organization (CRO).
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The assay measures the ability of this compound to displace a radiolabeled ligand from a specific receptor expressed in a membrane preparation.
-
The compound is typically screened at a single high concentration (e.g., 10 µM).
-
Significant displacement warrants further investigation with a full competition binding curve to determine the Ki (inhibition constant).
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) |
| GGTase-I (On-target) | 98% | 5 |
| Kinase A | 75% | 500 |
| Kinase B | 52% | 1,200 |
| Kinase C | 15% | >10,000 |
| ... (200+ other kinases) | <10% | >10,000 |
Table 2: Hypothetical Receptor Binding Profile for this compound
| Receptor Target | Percent Displacement at 10 µM | Ki (nM) |
| Receptor X | 68% | 850 |
| Receptor Y | 25% | >10,000 |
| Receptor Z | 5% | >10,000 |
Signaling Pathway Diagrams
The primary mechanism of action of this compound is the inhibition of the GGTase-I enzyme, which post-translationally modifies Rho GTPases. This prevents their localization to the cell membrane and subsequent activation of downstream effectors, including the YAP/TAZ transcriptional co-activators.
Caption: On-target signaling pathway of this compound.
Should off-target kinase activity be identified, for instance, against "Kinase A," a separate pathway diagram would be necessary to illustrate the downstream consequences of that unintended inhibition.
Caption: Hypothetical off-target signaling pathway of this compound.
Technical Support Center: (7S)-BAY-593 Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of (7S)-BAY-593 in solution. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It has been shown to be effective for dissolving the compound, and the use of sonication can aid in this process.[1]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To ensure the stability of your this compound stock solution, it is recommended to store it at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1][2]. It is also crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation[2].
Q3: My this compound solution has precipitated. What should I do?
A3: Precipitation can occur if the solubility limit is exceeded or due to temperature fluctuations. To redissolve the compound, you can gently warm the solution to 37°C and use an ultrasonic bath.[1] If precipitation persists, it may be necessary to prepare a fresh, lower concentration stock solution.
Q4: What are the potential degradation pathways for this compound in solution?
A4: While specific degradation pathways for this compound have not been detailed in the available literature, small molecules with complex structures can be susceptible to common degradation pathways such as hydrolysis and oxidation.[3][4][5] Hydrolysis is the breakdown of a compound due to reaction with water, while oxidation involves the loss of electrons, often facilitated by exposure to oxygen.[3][5][6]
Q5: How can I minimize the degradation of this compound in my experiments?
A5: To minimize degradation, it is advisable to:
-
Use anhydrous DMSO for preparing stock solutions.
-
Store stock solutions at the recommended low temperatures (-20°C or -80°C).[1][2]
-
Protect solutions from light by using amber vials or covering the container with foil.
-
Minimize the exposure of the solution to air to reduce the risk of oxidation.
-
Prepare fresh working solutions from the stock solution just before use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation in solution. | 1. Verify the age and storage conditions of your stock solution. 2. Perform a stability check using the protocol provided below. 3. Prepare a fresh stock solution from solid compound. |
| Loss of compound activity over time | Gradual degradation of this compound in the working solution. | 1. Prepare fresh working solutions for each experiment. 2. Avoid storing diluted working solutions for extended periods. 3. Assess the stability of the compound in your specific experimental buffer and conditions. |
| Visible color change in the solution | Potential chemical degradation or oxidation. | 1. Discard the solution. 2. Prepare a fresh stock solution. 3. When preparing the new solution, consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation. |
Experimental Protocol: Assessing the Stability of this compound in Solution
This protocol outlines a method to determine the stability of this compound in a specific solvent or buffer under various storage conditions.
Objective: To quantify the percentage of intact this compound over time under defined conditions.
Materials:
-
This compound solid compound
-
Anhydrous DMSO
-
Experimental buffer (e.g., PBS)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Analytical standards of this compound
-
Temperature-controlled storage units (e.g., refrigerator, freezer, incubator)
-
Amber glass vials
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Test Solutions: Dilute the stock solution to the final experimental concentration (e.g., 10 µM) in your chosen solvent or buffer.
-
Aliquot Samples: Dispense the test solution into multiple amber glass vials, one for each time point and condition.
-
Initial Analysis (T=0): Immediately analyze one aliquot to determine the initial concentration and purity. This will serve as your baseline.
-
Storage: Store the remaining aliquots under the desired conditions to be tested (e.g., 4°C, room temperature, 37°C).
-
Time-Point Analysis: At each scheduled time point (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve one aliquot from each storage condition.
-
HPLC Analysis: Analyze the samples by HPLC to determine the concentration of intact this compound. The appearance of new peaks may indicate degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Data Presentation:
Table 1: Stability of this compound in Solution
| Time (hours) | % Remaining at 4°C | % Remaining at Room Temp | % Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 |
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 2. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays | Semantic Scholar [semanticscholar.org]
- 3. echemi.com [echemi.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. What is hydrolysis, oxidation and condensation? - Quora [quora.com]
Technical Support Center: (7S)-BAY-593 In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (7S)-BAY-593 in in vivo experiments. The information is tailored for scientists and drug development professionals to address common challenges and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the S-enantiomer of BAY-593, an orally active and potent inhibitor of geranylgeranyltransferase-I (GGTase-I)[1][2]. By inhibiting GGTase-I, this compound blocks the post-translational modification of Rho-GTPases. This, in turn, leads to the inactivation of the YAP1/TAZ signaling pathways, which are often dysregulated in cancer and play a crucial role in cell proliferation and survival[1][3].
Q2: What are the reported in vivo anti-tumor effects of this compound?
This compound has demonstrated dose-dependent anti-tumor activity in various xenograft mouse models. For instance, oral administration has been shown to reduce tumor growth in models using HT-1080 fibrosarcoma, MDA-MB-231 triple-negative breast cancer, and a pleuromesothelioma patient-derived xenograft (PDX) model (PXF 541)[1][4][5].
Q3: What is a recommended starting dose and administration route for in vivo studies?
Based on published studies, oral administration (p.o.) is the recommended route. Effective dose ranges have been reported between 2.5 mg/kg and 20 mg/kg, administered once daily (QD) or twice daily (BID)[1][4]. A good starting point for a new xenograft model could be 5 mg/kg or 10 mg/kg QD.
Q4: How should this compound be stored?
For long-term storage, it is recommended to store this compound as a solid powder at -20°C for up to one year. Stock solutions can be stored at -80°C for up to six months[4]. Avoid repeated freeze-thaw cycles.
Q5: What are some key downstream biomarkers to assess target engagement in vivo?
To confirm that this compound is hitting its target in vivo, researchers can assess the expression of YAP/TAZ target genes. Commonly regulated genes include ANKRD1, CTGF, CYR61, CDC6, and DKK1[6]. This can be measured in tumor tissue via qPCR or Western blot. Immunohistochemistry (IHC) can also be used to assess the nuclear localization of YAP/TAZ, which is expected to decrease upon treatment.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Lack of tumor growth inhibition | Suboptimal Dose: The dose may be too low for the specific tumor model. | Perform a dose-response study, starting from the reported effective range (e.g., 2.5, 5, 10, 20 mg/kg) to determine the optimal dose for your model[1][4]. |
| Inadequate Drug Exposure: Poor oral bioavailability due to formulation, vehicle, or animal-specific factors. | Confirm the pharmacokinetic profile in your animal strain. Plasma samples can be collected at various time points (e.g., 1, 3, 6, 24 hours) post-dosing to determine Cmax and AUC[1]. Optimize the formulation; consider using a vehicle known to improve solubility and absorption of hydrophobic compounds. | |
| Compound Instability: The compound may be degrading in the formulation or under storage conditions. | Prepare fresh formulations regularly. Ensure proper storage of both the solid compound and stock solutions as per the manufacturer's recommendations[4]. | |
| Tumor Model Resistance: The chosen cancer cell line or PDX model may not be dependent on the YAP/TAZ pathway. | Screen cell lines in vitro for sensitivity to this compound before initiating in vivo studies. Confirm YAP/TAZ pathway activation in the untreated tumor model. | |
| Animal Toxicity (e.g., weight loss, lethargy) | High Dose: The administered dose may be too high, leading to off-target effects or mechanism-based toxicity. | Reduce the dose or the frequency of administration (e.g., from BID to QD). Closely monitor animal health, including daily body weight measurements. |
| Vehicle Toxicity: The formulation vehicle may be causing adverse effects. | Run a vehicle-only control group to assess the tolerability of the formulation. If toxicity is observed, consider alternative, well-tolerated vehicles. | |
| On-target Toxicity: Inhibition of GGTase-I may have effects on normal tissues. | While specific toxicities for this compound are not widely reported, inhibitors of GGTase-I have been associated with side effects in clinical trials for other compounds, such as nausea and fatigue[7]. Consider intermittent dosing schedules to allow for recovery. | |
| Variability in Tumor Growth/Response | Inconsistent Dosing: Inaccurate oral gavage technique can lead to variable drug delivery. | Ensure all personnel are properly trained in oral gavage techniques. Verify the dose volume for each animal based on its body weight. |
| Heterogeneity of Tumor Model: Xenograft tumors can exhibit inherent biological variability. | Increase the number of animals per group to improve statistical power. Ensure tumors are of a consistent size at the start of treatment. | |
| Formulation Inconsistency: The drug may not be uniformly suspended or dissolved in the vehicle. | Ensure the formulation is homogenous before each administration. Use appropriate mixing techniques (e.g., vortexing, sonicating). |
Data Presentation
In Vitro Potency of BAY-593
| Cell Line | Cancer Type | IC50 (nM) |
| HT-1080 | Fibrosarcoma | 38.4 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 564 |
| Data sourced from MedchemExpress and Probechem Biochemicals[4][6]. |
In Vivo Efficacy of BAY-593 in Xenograft Models
| Tumor Model | Dosing Schedule | Treatment Duration | Outcome |
| HT-1080 | 2.5, 5, 10, 20 mg/kg (p.o.) QD or BID | 14 days | Dose-dependent tumor growth inhibition[1][4] |
| MDA-MB-231 | 5 mg/kg (p.o.) QD or BID; 10 mg/kg (p.o.) QD | 12 days | Significant reduction in tumor growth[1][4] |
| PXF 541 (PDX) | 5, 10 mg/kg (p.o.) QD | 63 days | Dose-dependent anti-tumor activity[1] |
Experimental Protocols
General In Vivo Xenograft Protocol
This protocol is a general guideline based on published studies and should be adapted to specific experimental needs and institutional animal care and use committee (IACUC) guidelines.
-
Cell Culture and Tumor Implantation:
-
Culture cancer cells (e.g., HT-1080, MDA-MB-231) in appropriate media.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel mixture).
-
Subcutaneously inject cells into the flank of immunocompromised mice (e.g., NMRI nu/nu or similar strains).
-
Monitor tumor growth regularly using calipers.
-
-
Animal Grouping and Treatment Initiation:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and control groups.
-
Record the initial tumor volume and body weight of each animal.
-
-
Formulation and Administration of this compound:
-
This compound is soluble in DMSO[8]. For in vivo use, a "solubilized form" has been mentioned[1]. A common approach for oral gavage of hydrophobic compounds is to first dissolve in a small amount of an organic solvent like DMSO, and then dilute with a vehicle such as a mixture of PEG300/400, Tween 80, and saline or water. It is crucial to perform a pilot study to determine the optimal and well-tolerated vehicle for your specific study.
-
Administer the formulation orally (p.o.) via gavage at the desired dose and schedule.
-
The control group should receive the vehicle only.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the animals and excise the tumors.
-
Tumor weight can be recorded as a primary endpoint.
-
Tumor tissue can be collected for pharmacodynamic analysis (e.g., qPCR, Western blot, IHC).
-
Plasma samples can be collected for pharmacokinetic analysis.
-
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. Biorbyt [biorbyt.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BAY 593_TargetMol [targetmol.com]
- 6. BAY-593 | YAP1/TAZ inhibitor | Probechem Biochemicals [probechem.com]
- 7. A Phase I Study of GGTI-2418 (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
Technical Support Center: Minimizing (7S)-BAY-593 Toxicity In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential in vitro toxicity of (7S)-BAY-593. This compound is the S-enantiomer of BAY-593, a potent and orally active inhibitor of geranylgeranyltransferase type I (GGTase-I) that blocks YAP1/TAZ signaling, demonstrating anti-tumor activity. While effective in targeting cancer cell proliferation, off-target effects can lead to cytotoxicity in vitro. This guide offers strategies to minimize these effects and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Geranylgeranyltransferase I (GGTase-I). This enzyme is crucial for the post-translational modification of small GTPases, such as Rho, Rac, and Cdc42. By inhibiting GGTase-I, this compound prevents the attachment of geranylgeranyl groups to these proteins, which is essential for their proper membrane localization and function. This disruption of GTPase signaling indirectly leads to the inactivation of the transcriptional co-activators YAP and TAZ, which are key effectors of the Hippo pathway and are involved in cell proliferation and survival.
Q2: What are the known in vitro toxicities of GGTase-I inhibitors like this compound?
A2: Inhibition of GGTase-I can lead to predictable on-target toxicities due to the essential roles of its substrates in cellular functions. At lower concentrations, GGTase-I inhibitors typically induce cell cycle arrest at the G0/G1 phase.[1] At higher concentrations or with prolonged exposure, a complete blockade of GGTase-I can lead to apoptosis in both normal and transformed cell lines.[1]
Q3: At what concentrations does this compound typically show anti-proliferative effects?
A3: The anti-proliferative activity of this compound is cell-line dependent. For example, the racemic mixture BAY-593 has been shown to inhibit the proliferation of HT-1080 fibrosarcoma cells and MDA-MB-231 breast cancer cells with IC50 values of 0.038 µM and 0.564 µM, respectively, after 72 hours of treatment.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound and provides strategies to minimize toxicity and differentiate it from the desired anti-proliferative effects.
Issue 1: Excessive Cell Death Observed at Expected Efficacious Concentrations
High levels of cytotoxicity can mask the specific anti-proliferative effects of this compound. The following steps can help in troubleshooting and mitigating this issue.
Initial Assessment:
-
Confirm Drug Concentration and Purity: Verify the concentration of your this compound stock solution and ensure its purity.
-
Cell Line Health: Ensure the cell line is healthy, free from contamination, and has been cultured according to recommended protocols before starting the experiment.
Optimization Strategies:
| Strategy | Rationale | Experimental Approach |
| Optimize Exposure Time | Reducing the incubation period may lessen toxicity while still allowing for the observation of the desired biological activity. | Perform a time-course experiment, treating cells with a fixed concentration of this compound and assessing viability at multiple time points (e.g., 24, 48, 72 hours). |
| Adjust Serum Concentration | Serum proteins can bind to small molecules, reducing their free concentration and thus their toxicity. | Conduct experiments with varying serum concentrations (e.g., 2%, 5%, 10%) in the culture medium to determine the optimal balance between efficacy and toxicity. |
| Dose-Response Curve | A detailed dose-response curve is essential to identify the therapeutic window. | Test a wide range of this compound concentrations, from low nanomolar to high micromolar, to determine the precise IC50 for proliferation inhibition and the concentration at which significant cytotoxicity occurs. |
| Co-treatment with Protective Agents | If the mechanism of toxicity is known or suspected (e.g., oxidative stress), co-treatment with cytoprotective agents may be beneficial. | Based on the suspected mechanism, consider co-treatment with antioxidants like N-acetylcysteine if oxidative stress is implicated. |
Issue 2: Differentiating Cytotoxicity from Cell Cycle Arrest
This compound is known to induce cell cycle arrest. It is crucial to distinguish this intended effect from unintended cytotoxicity.
Experimental Approaches:
| Assay | Purpose |
| Cell Cycle Analysis | To determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in the G0/G1 phase is an expected on-target effect. |
| Apoptosis Assays | To quantify the number of apoptotic cells. Assays like Annexin V/Propidium Iodide staining can differentiate between early apoptotic, late apoptotic, and necrotic cells. |
| Cytotoxicity Assays | To measure cell death. Assays that measure membrane integrity, such as the Lactate Dehydrogenase (LDH) release assay, can quantify cytotoxicity. |
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
This compound
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
96-well plates
-
This compound
-
Cell culture medium
-
LDH assay kit
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay. Include positive controls for maximum LDH release (e.g., cells treated with a lysis buffer).
-
After the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate for the time specified in the kit instructions, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity relative to the positive control.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Downstream Effects
Caption: Mechanism of this compound action and potential toxicities.
Troubleshooting Workflow for In Vitro Toxicity
Caption: Workflow for troubleshooting this compound in vitro toxicity.
References
(7S)-BAY-593 experimental variability causes
Welcome to the technical support center for (7S)-BAY-593. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the experimental use of this compound, a potent and orally active inhibitor of geranylgeranyltransferase-I (GGTase-I) that blocks YAP1/TAZ signaling.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is the S-enantiomer of BAY-593 and acts as a GGTase-I inhibitor.[1][2] By inhibiting GGTase-I, it blocks the activation of Rho-GTPases, which in turn leads to the inactivation of the YAP1/TAZ signaling pathway.[4][5] This pathway is crucial for cell proliferation and survival, and its inhibition has demonstrated anti-tumor activity in various cancer models.[4]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical to maintain the stability and activity of this compound. Variability in experimental results can often be traced back to improper handling.
Table 1: Storage Recommendations for this compound [6][7][8]
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Store in a dry, dark place. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Use aliquots and seal vials tightly. |
Handling Precautions:
-
Allow the product to equilibrate to room temperature for at least one hour before opening the vial.[8]
-
Prepare solutions on the day of use whenever possible.[8]
-
If preparing stock solutions in advance, aliquot into tightly sealed vials to prevent inactivation from repeated freeze-thaw cycles.[6]
Q3: How do I dissolve this compound?
This compound is soluble in DMSO. To prepare a stock solution, ultrasonic assistance may be needed.[2] It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic and the presence of water can significantly impact solubility.[6]
Table 2: Stock Solution Preparation in DMSO (Example) [2]
| Desired Concentration | Mass of this compound (MW: 476.53 g/mol ) | Volume of DMSO |
| 1 mM | 1 mg | 2.0985 mL |
| 5 mM | 1 mg | 0.4197 mL |
| 10 mM | 1 mg | 0.2099 mL |
Q4: What concentration of DMSO is acceptable in my cell-based assays?
The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, as DMSO itself can have cytotoxic effects and influence experimental outcomes.[1][9] The sensitivity to DMSO can vary between cell lines. It is recommended to run a vehicle control with the same final DMSO concentration as your experimental samples to account for any solvent effects.[1][9]
Troubleshooting Guides
Issue 1: Inconsistent Anti-proliferative Effects in Cell-Based Assays
You may observe variability in the IC50 values or the extent of growth inhibition in your cell proliferation assays.
Table 3: Troubleshooting Inconsistent Proliferation Assay Results
| Possible Cause | Troubleshooting Steps |
| Compound Instability | - Ensure proper storage of the compound (see Table 1). - Prepare fresh dilutions from a new aliquot for each experiment. - Check for precipitation of the compound in the culture medium. |
| DMSO Toxicity | - Keep the final DMSO concentration below 0.5% and consistent across all wells. - Include a vehicle-only control to assess the effect of DMSO on cell viability. |
| Cell Seeding Density | - Optimize and maintain a consistent cell seeding density for each experiment. Overly confluent or sparse cultures can respond differently to treatment.[10] |
| Serum Concentration | - The concentration of serum in the culture medium can affect cell growth and drug sensitivity. Use a consistent serum concentration across experiments.[11][12] |
| Lot-to-Lot Variability | - If you suspect variability between different batches of the compound, test the new lot in parallel with the old lot to confirm similar activity.[13] |
| Mycoplasma Contamination | - Regularly test your cell lines for mycoplasma contamination, which can alter cellular responses to treatments. |
Experimental Workflow for a Cell Proliferation Assay
Caption: Workflow for a typical cell proliferation assay.
Issue 2: Weak or Inconsistent Signal in Western Blot for YAP/TAZ Pathway Proteins
You are not observing the expected decrease in YAP/TAZ target gene expression or changes in YAP localization after treatment with this compound.
Table 4: Troubleshooting Western Blot for YAP/TAZ Signaling
| Possible Cause | Troubleshooting Steps |
| Suboptimal Antibody Performance | - Titrate the primary antibody to determine the optimal concentration. - Ensure the primary antibody is validated for the detection of the target protein (e.g., YAP, TAZ, p-YAP). - Use a fresh dilution of the antibody for each experiment.[14][15] |
| Low Protein Abundance | - Increase the amount of protein loaded onto the gel. - Use a positive control lysate known to express the target protein.[15] - Consider immunoprecipitation to enrich for the target protein. |
| Inefficient Protein Transfer | - Confirm successful protein transfer by staining the membrane with Ponceau S. - Optimize transfer conditions (time, voltage) for your specific proteins of interest.[15] |
| Inappropriate Lysis Buffer | - Use a lysis buffer that is appropriate for the subcellular localization of your target protein. For YAP, which shuttles between the cytoplasm and nucleus, a whole-cell lysate is often appropriate. |
| Incorrect Treatment Duration/Concentration | - Perform a time-course and dose-response experiment to determine the optimal conditions for observing changes in the YAP/TAZ pathway. |
| High Background | - Optimize the blocking buffer (e.g., 5% non-fat milk or BSA in TBST). - Increase the number and duration of washes.[14] |
Signaling Pathway of this compound Action
Caption: Simplified signaling pathway of this compound.
Issue 3: High Variability in In Vivo Xenograft Studies
Tumor growth rates and response to treatment are inconsistent across animals in the same group.
Table 5: Troubleshooting In Vivo Xenograft Variability
| Possible Cause | Troubleshooting Steps |
| Inconsistent Tumor Cell Implantation | - Ensure a consistent number of viable cells are injected into each animal. - Inject cells into the same anatomical location (e.g., mammary fat pad) for each mouse.[16] |
| Variable Drug Administration | - For oral gavage, ensure accurate dosing and consistent administration technique to minimize variability in drug absorption.[16] |
| Animal Health and Husbandry | - Monitor animal health closely, as underlying health issues can affect tumor growth and drug metabolism. - Maintain consistent housing conditions (temperature, light cycle, diet). |
| Inter-individual Variability | - Randomize animals into treatment and control groups after tumor establishment to minimize bias.[17] - Increase the number of animals per group to improve statistical power. |
| Formulation Issues | - Ensure the compound is properly formulated for oral administration and remains stable in the vehicle.[16] |
Logical Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting experimental variability.
Detailed Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (SRB Assay)
This protocol is adapted for use with adherent cell lines such as MDA-MB-231 and HT-1080.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 4,000 cells/well for MDA-MB-231) and incubate for 24 hours at 37°C, 5% CO2.[17]
-
Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Add the diluted compound and a vehicle control to the wells.
-
Incubation: Incubate the plate for 72 hours.
-
Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate for 15 minutes at room temperature.
-
Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Protocol 2: Western Blotting for YAP and p-YAP (Ser127)
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against YAP, p-YAP (Ser127), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Protocol 3: In Vivo Xenograft Study in Nude Mice
This protocol is a general guideline and should be adapted and approved by the institution's animal care and use committee.
-
Cell Preparation: Culture MDA-MB-231 cells and harvest them during the exponential growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel.[18]
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 MDA-MB-231 cells in a volume of 100 µL into the mammary fat pad of female athymic nude mice.[16]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers 2-3 times per week. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.
-
Treatment Administration: Prepare the this compound formulation for oral gavage. Administer the treatment at the desired dose and schedule (e.g., daily or twice daily). The vehicle control group should receive the formulation without the active compound.
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
References
- 1. researchgate.net [researchgate.net]
- 2. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. news-medical.net [news-medical.net]
- 11. [The effect of serum concentration on the growth, proliferation and collagen secretion in mouse L929 fibroblasts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 16. 4.5. In Vivo Breast Cancer Xenograft Growth and Metastasis [bio-protocol.org]
- 17. Targeting Metabolic Reprogramming to Improve Breast Cancer Treatment: An In Vitro Evaluation of Selected Metabolic Inhibitors Using a Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BiTE® Xenograft Protocol [protocols.io]
Technical Support Center: Enhancing (7S)-BAY-593 Bioavailability for Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of (7S)-BAY-593 in experimental settings.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound that may be related to suboptimal bioavailability.
| Observed Issue | Potential Cause | Recommended Solution |
| High variability in efficacy between subjects. | Poor or inconsistent oral absorption. | Refine the formulation by incorporating solubilizing agents or bioavailability enhancers. Ensure consistent administration technique and timing relative to feeding. |
| Required therapeutic dose is high, leading to potential off-target effects. | Low systemic exposure due to poor bioavailability. | Implement formulation strategies to improve solubility and absorption, such as creating a micronized suspension or a lipid-based formulation. |
| Inconsistent pharmacokinetic (PK) profiles. | Formulation instability or food effects. | Standardize the formulation protocol and ensure its stability under experimental conditions. Investigate the impact of fasting vs. fed states on drug absorption. |
| Precipitation of the compound in aqueous solutions for administration. | Low aqueous solubility of this compound. | Prepare a suspension with a suitable vehicle or use solubilizing excipients. Sonication may aid in creating a more uniform dispersion. |
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound?
Q2: My in vivo results with orally administered this compound are not as potent as expected from in vitro data. What could be the reason?
A2: A discrepancy between in vitro potency and in vivo efficacy is often linked to poor pharmacokinetic properties, including low oral bioavailability. This can be due to several factors:
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Poor Solubility: this compound has low aqueous solubility, which can limit its dissolution in the gastrointestinal tract, a critical step for absorption.[2]
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First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.[7]
-
Efflux Transporters: The compound could be a substrate for efflux transporters in the gut wall, which actively pump it back into the intestinal lumen.
Q3: What are some recommended formulation strategies to enhance the bioavailability of this compound for preclinical research?
A3: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs like this compound.[8][9][10][11] The choice of strategy will depend on the experimental needs and available resources.
-
Co-solvent Systems: Using a mixture of solvents can improve the solubility of the compound. A common approach for preclinical studies is a mixture of DMSO, PEG300, Tween 80, and saline or water.
-
Lipid-Based Formulations: Formulating this compound in lipids, oils, or surfactants can enhance its absorption via the lymphatic system, which can also help bypass first-pass metabolism.[9]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, which can significantly improve the rate and extent of absorption.[10]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can prevent crystallization and maintain a higher concentration of the drug in a dissolved state in the gastrointestinal tract.[9]
Q4: Are there any known drug-drug interactions I should be aware of that might affect the bioavailability of this compound?
A4: While specific drug-drug interaction studies for this compound are not publicly available, it is important to consider the potential for interactions with inhibitors or inducers of cytochrome P450 (CYP) enzymes, which are major enzymes involved in drug metabolism. If co-administering other compounds, it is advisable to check their potential effects on common metabolic pathways.
Quantitative Data Summary
The following table summarizes publicly available pharmacokinetic data for BAY-593 (of which this compound is the S-enantiomer) in HT-1080 xenograft mouse models.[6]
| Dose (mg/kg) | Schedule | Cmax (µg/L) | 4 days AUC (mg·h/L) | 4 days AUCunbound (µg·h/L) |
| 2.5 | BID | 100 | 2.6 | 37 |
| 5 | QD | 76 | 2.8 | 39 |
| 10 | Q2D | 350 | 5.4 | 76 |
| 20 | Q4D | 2262 | 16.0 | 224 |
| 5 | BID | 275 | 8.0 | 112 |
| 10 | QD | 321 | 14.0 | 196 |
BID: twice daily, QD: once daily, Q2D: every two days, Q4D: every four days.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage
This protocol describes the preparation of a common vehicle for poorly soluble compounds for oral administration in rodents.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or sterile water
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in DMSO. The volume of DMSO should be kept to a minimum, typically 5-10% of the final volume.
-
Add PEG300 to the solution and mix thoroughly. A common ratio is 30-40% of the final volume.
-
Add Tween 80 to the mixture and vortex until a clear solution is formed. Typically, 5% of the final volume.
-
Add sterile saline or water dropwise while vortexing to reach the final desired concentration. The final volume of saline/water would be approximately 45-60%.
-
The final formulation should be a clear solution or a fine, homogenous suspension.
-
Protocol 2: In Vivo Bioavailability Assessment Workflow
This protocol outlines a general workflow for assessing the oral bioavailability of a this compound formulation in a rodent model.
-
Animal Model: Select a suitable rodent model (e.g., mice or rats) and acclimatize them before the experiment.
-
Dosing:
-
Divide animals into two groups: Intravenous (IV) and Oral (PO).
-
Administer a known dose of this compound dissolved in a suitable vehicle for IV injection (e.g., saline with a small amount of co-solvent).
-
Administer the same dose of the test formulation orally via gavage to the PO group.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, 24 hours) post-administration.
-
Plasma Preparation: Process the blood samples to separate plasma.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration) for both IV and PO groups.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for enhancing oral bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | GGTase-I 抑制剂 | MCE [medchemexpress.cn]
- 4. Biorbyt [biorbyt.com]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 9. upm-inc.com [upm-inc.com]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. course.cutm.ac.in [course.cutm.ac.in]
Validation & Comparative
(7S)-BAY-593 vs. BAY-593: A Comparative Analysis of a Potent YAP/TAZ Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (7S)-BAY-593 and its racemic counterpart, BAY-593, potent inhibitors of the oncogenic YAP/TAZ signaling pathway. The available data strongly indicates that the biological activity of BAY-593 resides in the (7S)-enantiomer. This document summarizes the quantitative activity of these compounds, outlines key experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.
Introduction
BAY-593 is an orally active and potent inhibitor of geranylgeranyltransferase-I (GGTase-I).[1] Its mechanism of action involves the blockade of the YAP/TAZ signaling pathway, which plays a crucial role in tumorigenesis and cancer cell proliferation. The development of BAY-593 stemmed from a high-throughput phenotypic screen that identified an enantiomerically pure spiro-lactam stereoisomer, BAY-856, as a potent inhibitor of YAP1/TAZ activity. Subsequent multi-parameter optimization of BAY-856 led to the development of BAY-593 as an in vivo probe. While research has focused on the enantiomerically pure this compound, this guide will present the available data for BAY-593, with the understanding that the activity is primarily attributed to the S-enantiomer. Publicly available, direct comparative studies on the activity of the R-enantiomer of BAY-593 are limited.
Quantitative Activity Comparison
The following table summarizes the in vitro and cellular activity of BAY-593 from various assays. It is important to note that these values are for the compound BAY-593, with the active component being the (7S)-enantiomer.
| Assay Type | Cell Line/Target | IC50 (BAY-593) | Reference |
| Cell Proliferation | HT-1080 (Fibrosarcoma) | 38 nM | [1] |
| MDA-MB-231 (Breast Cancer) | 564 nM | [1] | |
| YAP1 Inactivation | High-Content Imaging | 44 nM | |
| TEAD Reporter Assay | Luciferase-based | 9.4 nM | |
| YAP1 Nuclear Translocation | High-Content Imaging (BAY-856) | 15 nM | |
| TEAD Reporter Assay | Luciferase-based (BAY-856) | 56 nM |
Signaling Pathway and Mechanism of Action
BAY-593 exerts its anti-tumor effects by inhibiting GGTase-I, a critical enzyme in the prenylation of small GTPases, including those of the Rho family. The inhibition of Rho GTPase geranylgeranylation prevents their localization to the cell membrane and subsequent activation. This disruption of Rho signaling leads to the inactivation of the downstream transcriptional co-activators YAP and TAZ. When inactive, YAP and TAZ are phosphorylated and retained in the cytoplasm. By inhibiting GGTase-I, BAY-593 effectively promotes the cytoplasmic localization of YAP/TAZ, preventing their nuclear translocation and interaction with TEAD transcription factors, which in turn inhibits the expression of genes that drive cell proliferation and tumor growth.
References
Unveiling the Anti-Tumor Potential of (7S)-BAY-593: A Comparative Analysis
(7S)-BAY-593 , the S-enantiomer of BAY-593, has emerged as a potent and orally active inhibitor of geranylgeranyltransferase-I (GGTase-I) with significant anti-tumor properties. Its mechanism of action centers on the blockade of the oncogenic YAP1/TAZ signaling pathway, a critical regulator of cell proliferation and survival. This guide provides a comprehensive comparison of this compound with other therapeutic alternatives targeting similar pathways, supported by experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Hippo-YAP/TAZ Pathway
This compound exerts its anti-tumor effects by inhibiting GGTase-I, an enzyme crucial for the post-translational modification of small GTPases, including those in the Rho family. The inhibition of GGTase-I prevents the geranylgeranylation of these proteins, leading to the disruption of downstream signaling cascades that activate the transcriptional co-activators YAP and TAZ. When unphosphorylated, YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes involved in cell proliferation, survival, and migration. By blocking this process, this compound effectively suppresses tumor growth.
Caption: Simplified signaling pathway of this compound action.
Comparative In Vitro Anti-Tumor Activity
The anti-proliferative activity of this compound has been evaluated against various cancer cell lines. Below is a comparison with other inhibitors targeting the GGTase-I or YAP/TAZ pathways. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions across different studies.
| Compound | Target | Cell Line | Assay Duration | IC50 | Reference |
| This compound | GGTase-I | HT-1080 (Fibrosarcoma) | 72 hours | 38 nM | [1] |
| This compound | GGTase-I | MDA-MB-231 (Breast Cancer) | 72 hours | 564 nM | [1] |
| GGTI-298 | GGTase-I | A549 (Lung Cancer) | Not Specified | ~15 µM (effective concentration for apoptosis) | [2][3] |
| Verteporfin | YAP-TEAD Interaction | OVCAR3 (Ovarian Cancer) | 72 hours | 10.55 µM | |
| Verteporfin | YAP-TEAD Interaction | OVCAR8 (Ovarian Cancer) | 72 hours | 17.92 µM | |
| VT3989 | TEAD Palmitoylation | Mesothelioma Cell Lines | Not Specified | Preclinical activity demonstrated | [4] |
| IK-930 | TEAD Palmitoylation | Hippo pathway-deficient cancer cell lines | Not Specified | Preclinical activity demonstrated | [5] |
Comparative In Vivo Anti-Tumor Efficacy
The in vivo anti-tumor efficacy of this compound has been demonstrated in xenograft models. A comparison with other relevant inhibitors is presented below. As with in vitro data, direct comparisons should be interpreted carefully due to differing experimental designs.
| Compound | Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | Nude Mice | HT-1080 Xenograft | 2.5-20 mg/kg, p.o., daily for 14 days | Dose-dependent | [1] |
| This compound | Nude Mice | MDA-MB-231 Xenograft | 5-10 mg/kg, p.o., daily for 12 days | Significant | [1] |
| GGTI-298 | Nude Mice | Human Tumor Xenografts | Not Specified | Demonstrated | [1] |
| VT3989 | Not Specified | Advanced Solid Tumors (Mesothelioma) | Not Specified | Partial responses observed in Phase I/II trial | [4][6] |
| IK-930 | Mouse Xenograft | Hippo pathway-altered tumors | Oral, daily | Demonstrated | [5] |
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol outlines a general procedure for assessing the anti-proliferative effects of a compound using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: General workflow for an MTT cell proliferation assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specific duration (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT reagent is added to each well and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilization agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to determine the percentage of cell viability relative to the vehicle control, and the IC50 value is calculated.
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.
Caption: General workflow for a xenograft tumor model study.
Detailed Steps:
-
Cell Implantation: A suspension of cancer cells (e.g., MDA-MB-231) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Development: The mice are monitored regularly for tumor formation and growth.
-
Randomization and Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomly assigned to treatment and control groups. The test compound (e.g., this compound) is administered orally at specified doses and schedules. The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured at regular intervals (e.g., twice a week).
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined maximum size, or after a specified treatment duration.
-
Analysis: At the end of the study, the tumors are excised, weighed, and may be used for further analyses such as immunohistochemistry to assess target engagement.
Conclusion
This compound is a promising anti-tumor agent that effectively targets the GGTase-I/Rho-GTPase/YAP-TAZ signaling axis. The available preclinical data demonstrates its potent anti-proliferative activity in vitro and significant tumor growth inhibition in vivo. While direct comparative data with other GGTase-I or YAP/TAZ inhibitors is limited, the information presented in this guide provides a valuable resource for researchers to evaluate the potential of this compound in the context of current therapeutic strategies targeting these oncogenic pathways. Further head-to-head studies under standardized conditions will be crucial for a definitive comparison of the efficacy and safety profiles of these compounds.
References
- 1. Discovery of YAP1/TAZ pathway inhibitors through phenotypic screening with potent anti-tumor activity via blockade of Rho-GTPase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. GGTI-298 induces G0-G1 block and apoptosis whereas FTI-277 causes G2-M enrichment in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vivacetherapeutics.com [vivacetherapeutics.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Abstract CT006: First-in-class, first-in-human phase 1 trial of VT3989, an inhibitor of yes-associated protein (YAP)/transcriptional enhancer activator domain (TEAD), in patients (pts) with advanced solid tumors enriched for malignant mesothelioma and other tumors with neurofibromatosis 2 (NF2) mutations | Cancer Research | American Association for Cancer Research [aacrjournals.org]
Independent Verification of (7S)-BAY-593 Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the GGTase-I inhibitor (7S)-BAY-593 with alternative compounds targeting the YAP/TAZ signaling pathway. The information presented is collated from publicly available research findings to facilitate independent verification and further investigation.
Introduction to this compound
This compound is the S-enantiomer of BAY-593, a potent and orally active inhibitor of Geranylgeranyltransferase I (GGTase-I). Its primary mechanism of action involves the blockade of the YAP1/TAZ signaling pathway through the inhibition of Rho-GTPase signaling. This activity underlies its observed anti-tumor effects in preclinical models.
Comparative Analysis of this compound and Alternatives
To provide a comprehensive overview, this compound is compared against other inhibitors of the YAP/TAZ pathway, including those with a similar mechanism (GGTase-I inhibition) and those targeting other nodes in the pathway.
Table 1: In Vitro Potency of this compound and Comparative Compounds
| Compound | Target(s) | Assay | Cell Line(s) | IC50 / EC50 | Reference(s) |
| This compound (as BAY-593) | GGTase-I (indirect YAP/TAZ) | TEAD-luciferase reporter | MDA-MB-231 | 9.4 nM | [1] |
| Cell Proliferation | HT-1080 | 38 nM | [1] | ||
| Cell Proliferation | MDA-MB-231 | 564 nM | [1] | ||
| YAP1 Nuclear Translocation | - | 44 nM | [1] | ||
| GGTI-2418 | GGTase-I | - | - | Data not available in sources | |
| Verteporfin | YAP-TEAD Interaction | Cell Growth Inhibition | PhLO, PhLH, PhLK | 228 nM, 395 nM, 538 nM | [2][3] |
| Trypsin cleavage of YAP | - | 100 nM (EC50) | [4] | ||
| IAG933 | YAP/TAZ-TEAD Interaction | TEAD Target Gene Inhibition (in vivo blood) | MSTO-211H | 64 nM | [5] |
| GNE-7883 | pan-TEAD | Cell Viability | NCI-H226, MSTO-211H | Dose-dependent inhibition (specific IC50 not provided) | [6] |
Table 2: In Vivo Efficacy of this compound and Comparative Compounds
| Compound | Model | Dosing | Outcome | Reference(s) |
| This compound (as BAY-593) | MDA-MB-231 xenograft | 5 mg/kg or 10 mg/kg, p.o., QD | Reduced tumor growth | [1] |
| GGTI-2418 | A549 (low PTEN) xenograft | 50 mg/kg, intratumoral, 5 consecutive days (2 rounds) | 25% reduction in tumor weight, 100% increase in apoptosis | [7][8] |
| Verteporfin | Leukemia xenograft | 10 mg/kg, c.s.c. | Reduced leukemia cell ratio | [3] |
| IAG933 | MSTO-211H xenograft | 30 mg/kg/day, p.o. | Complete tumor regression | [9] |
| GNE-7883 | Various xenografts | - | Strong antitumor efficacy | [10] |
Signaling Pathway and Experimental Workflows
Signaling Pathway of this compound Action
This compound inhibits GGTase-I, an enzyme responsible for the geranylgeranylation of Rho family GTPases. This post-translational modification is crucial for the proper localization and function of Rho GTPases. By inhibiting GGTase-I, this compound prevents the activation of Rho GTPases, leading to alterations in the actin cytoskeleton. These cytoskeletal changes result in the activation of the Hippo signaling pathway kinase LATS1/2, which then phosphorylates YAP and TAZ. Phosphorylated YAP/TAZ are sequestered in the cytoplasm and are unable to translocate to the nucleus and activate TEAD transcription factors, ultimately leading to the downregulation of pro-proliferative and anti-apoptotic target genes.
Experimental Workflow for Inhibitor Characterization
The characterization of this compound and similar inhibitors typically follows a multi-step experimental workflow, starting with in vitro biochemical and cell-based assays and progressing to in vivo animal models.
Detailed Experimental Protocols
YAP/TAZ-TEAD Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of the YAP/TAZ-TEAD complex.
-
Cell Line: MDA-MB-231 cells stably expressing a TEAD-responsive luciferase reporter and a constitutively expressed Renilla luciferase for normalization.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compound (e.g., this compound) for 24-48 hours.
-
Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Normalize the Firefly luciferase signal to the Renilla luciferase signal to control for cell viability and transfection efficiency.
-
Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.
-
YAP/TAZ Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes the subcellular localization of YAP/TAZ.
-
Materials:
-
Cells seeded on glass coverslips.
-
Primary antibody against YAP/TAZ.
-
Fluorophore-conjugated secondary antibody.
-
DAPI for nuclear counterstaining.
-
-
Protocol:
-
Treat cells with the test compound for the desired time.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with the primary antibody overnight at 4°C.
-
Wash with PBS and incubate with the secondary antibody and DAPI for 1 hour at room temperature.
-
Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence ratio to determine the extent of YAP/TAZ nuclear translocation.
-
Quantitative PCR (qPCR) for YAP/TAZ Target Genes
This method measures the mRNA expression levels of YAP/TAZ target genes.
-
Target Genes: ANKRD1, CTGF, CYR61.
-
Housekeeping Gene: GAPDH or ACTB.
-
Procedure:
-
Treat cells with the test compound for a specified duration.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for the target and housekeeping genes.
-
Calculate the relative gene expression using the ΔΔCt method.
-
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of the compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID).
-
Cell Lines: Human cancer cell lines such as MDA-MB-231 or HT-1080.
-
Protocol:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer the test compound (e.g., this compound) or vehicle control orally or via another appropriate route at a predetermined dose and schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
-
GGTase-I Enzymatic Activity Assay
This biochemical assay directly measures the inhibitory effect of a compound on GGTase-I.
-
Principle: Measures the transfer of a radiolabeled or fluorescently labeled geranylgeranyl pyrophosphate (GGPP) to a protein substrate (e.g., a Rho family GTPase).
-
General Procedure:
-
Incubate purified GGTase-I enzyme with the test compound at various concentrations.
-
Add the protein substrate and labeled GGPP to initiate the reaction.
-
After a defined incubation period, stop the reaction.
-
Separate the labeled protein from the unreacted labeled GGPP (e.g., by filter binding or chromatography).
-
Quantify the amount of label incorporated into the protein to determine the enzyme activity.
-
Calculate the IC50 value of the inhibitor.
-
References
- 1. Immunofluorescence Study of Endogenous YAP in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. YAP‐TEAD inhibition is associated with upregulation of an androgen receptor mediated transcription program providing therapeutic escape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. YAP Nuclear Localization in the Absence of Cell-Cell Contact Is Mediated by a Filamentous Actin-dependent, Myosin II- and Phospho-YAP-independent Pathway during Extracellular Matrix Mechanosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio.unipd.it [bio.unipd.it]
- 8. medsci.org [medsci.org]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to YAP/TAZ Inhibitors: (7S)-BAY-593 Versus Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
The Hippo signaling pathway and its downstream effectors, YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif), have emerged as critical regulators of tissue growth, regeneration, and tumorigenesis. The aberrant activation of YAP/TAZ is a hallmark of several cancers, making them compelling targets for novel anti-cancer therapies. This guide provides a detailed comparison of (7S)-BAY-593, a potent and orally active YAP/TAZ inhibitor, with other well-characterized inhibitors: Verteporfin, Dasatinib, and Statins. We present a comprehensive overview of their mechanisms of action, comparative experimental data, and detailed experimental protocols to aid researchers in their drug discovery and development efforts.
Mechanism of Action: A Diverse Approach to Targeting the YAP/TAZ Pathway
The inhibitors discussed in this guide employ distinct strategies to suppress YAP/TAZ activity, ranging from indirect modulation of upstream signaling to direct disruption of the YAP/TAZ-TEAD transcriptional complex.
This compound is the S-enantiomer of BAY-593, an orally active and potent inhibitor of geranylgeranyltransferase-I (GGTase-I)[1]. By inhibiting GGTase-I, this compound blocks the geranylgeranylation of Rho GTPases, a critical post-translational modification for their activation. This, in turn, disrupts the actin cytoskeleton dynamics that are essential for the nuclear translocation and activation of YAP/TAZ, leading to their cytoplasmic retention and inactivation[2].
Verteporfin , a benzoporphyrin derivative approved for photodynamic therapy, has been identified as a direct inhibitor of the interaction between YAP and the TEAD family of transcription factors[3][4][5]. By binding to YAP, Verteporfin prevents the formation of the YAP-TEAD transcriptional complex, thereby inhibiting the expression of YAP/TAZ target genes that drive cell proliferation and survival[3][5].
Dasatinib is a multi-targeted kinase inhibitor, primarily known for its activity against BCR-ABL and Src family kinases[6][7]. Its inhibitory effect on YAP/TAZ is indirect and mediated through the inhibition of Src kinase. Src activity is linked to the regulation of the Hippo pathway kinase LATS1/2 and can also influence actin cytoskeleton organization, both of which are critical for YAP/TAZ nuclear localization and activity[6][8].
Statins , widely used as cholesterol-lowering drugs, inhibit HMG-CoA reductase, a key enzyme in the mevalonate pathway. This pathway is responsible for the synthesis of isoprenoid precursors, such as geranylgeranyl pyrophosphate (GGPP), which are essential for the post-translational modification and activation of Rho GTPases. By depleting the cellular pool of GGPP, statins indirectly inhibit Rho GTPase signaling, leading to the disruption of the actin cytoskeleton and subsequent cytoplasmic retention and inactivation of YAP/TAZ[9][10][11].
Signaling Pathway and Inhibitor Targets
The following diagram illustrates the Hippo-YAP/TAZ signaling pathway and the points of intervention for this compound, Verteporfin, Dasatinib, and Statins.
Caption: The Hippo-YAP/TAZ signaling pathway and points of inhibitor intervention.
Quantitative Performance Comparison
The following tables summarize the in vitro efficacy of this compound and its comparators. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions, cell lines, and assay methodologies.
Table 1: Inhibition of YAP/TAZ-TEAD Reporter Activity
| Inhibitor | Assay | Cell Line | IC50 | Reference |
| This compound | TEAD-Luciferase | MDA-MB-231 | 9.4 nM | [12] |
| Verteporfin | TEAD-Luciferase | HEK293 | Not explicitly stated, but significant inhibition at µM concentrations | [3][4] |
| Dasatinib | TEAD-Luciferase | Not directly reported, indirect inhibition shown | - | [6] |
| Statins (Fluvastatin) | TEAD-Luciferase | Not directly reported, indirect inhibition shown | - | [8][13] |
Table 2: Inhibition of Cancer Cell Proliferation
| Inhibitor | Cell Line | Assay | IC50 | Reference |
| This compound | HT-1080 (Fibrosarcoma) | Proliferation Assay | 38 nM | [12] |
| MDA-MB-231 (Breast Cancer) | Proliferation Assay | 564 nM | [12] | |
| Verteporfin | OVCAR3 (Ovarian Cancer) | MTT Assay | 10.55 µM (72h) | [14] |
| OVCAR8 (Ovarian Cancer) | MTT Assay | 17.92 µM (72h) | [14] | |
| 92.1 (Uveal Melanoma) | MTS Assay | 4.67 µM (72h) | [3] | |
| Dasatinib | Caki-1 (Renal Cell Carcinoma) | SRB Assay | ~40 nM - 1 µM | [6] |
| K562 (Chronic Myeloid Leukemia) | Cell Viability Assay | 4.6 nM (48h) | [15] | |
| SK-BR-3 (Breast Cancer) | MTT Assay | 4000 nM | [16] | |
| Statins (Cerivastatin) | PANC-1 (Pancreatic Cancer) | Colony Formation | ~0.03 µM | [17] |
| Statins (Atorvastatin) | HOP-92 (NSCLC) | CCK-8 Assay | Significant reduction at 0.3-30 µM | [18][19] |
Table 3: In Vivo Efficacy
| Inhibitor | Cancer Model | Dosing Regimen | Outcome | Reference |
| This compound | MDA-MB-231 Xenograft | 5-10 mg/kg, p.o. | Reduced tumor growth | [12] |
| Verteporfin | Orthotopic Glioblastoma Xenograft | Not specified | Significant survival benefit | [20] |
| Dasatinib | Renal Cell Carcinoma Xenograft | Not specified | Decreased tumor growth | [6] |
| Statins | Pancreatic Ductal Adenocarcinoma (KrasG12D mice) | Not specified | Prevented initial stages of PDAC | [17] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
TEAD-Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of the YAP/TAZ-TEAD complex.
Caption: Workflow for a TEAD-Luciferase Reporter Assay.
Detailed Protocol:
-
Cell Seeding: Plate cells (e.g., MDA-MB-231 or HEK293) stably expressing a TEAD-responsive firefly luciferase reporter construct in a 96-well plate at a density of 1-2 x 10^4 cells per well.
-
Inhibitor Treatment: The following day, treat the cells with a serial dilution of the test inhibitor (e.g., this compound, Verteporfin). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
-
Cell Lysis and Luminescence Measurement: Lyse the cells using a luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega) according to the manufacturer's instructions. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability. Plot the normalized data against the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
Cell Proliferation (MTT/MTS) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HT-1080, MDA-MB-231, OVCAR3) in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells per well).
-
Inhibitor Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of the YAP/TAZ inhibitors.
-
Incubation: Incubate the cells for the desired period (e.g., 48-72 hours).
-
MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Solubilize the formazan crystals (in the case of MTT) and measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Quantitative Real-Time PCR (qPCR) for YAP/TAZ Target Genes
qPCR is used to measure the mRNA expression levels of YAP/TAZ target genes, such as CTGF, CYR61, and ANKRD1, to assess the downstream effects of the inhibitors.
Detailed Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with the inhibitors for a specified time (e.g., 24 hours). Extract total RNA using a suitable method (e.g., TRIzol reagent or a column-based kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for the target genes (CTGF, CYR61, ANKRD1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in inhibitor-treated samples compared to vehicle-treated controls.
Conclusion
The landscape of YAP/TAZ inhibitors is rapidly evolving, offering promising new avenues for cancer therapy. This compound stands out as a potent, orally available inhibitor with a distinct mechanism of action targeting GGTase-I. Its high potency in in vitro assays positions it as a valuable tool for preclinical research and a potential candidate for further development.
Verteporfin, Dasatinib, and Statins, while having different primary targets, have all demonstrated the ability to modulate YAP/TAZ activity and exhibit anti-tumor effects. The choice of inhibitor for a particular research question or therapeutic application will depend on the specific context, including the cancer type, the desired mechanism of action, and the potential for combination therapies.
This guide provides a foundational comparison to aid researchers in navigating the growing field of YAP/TAZ-targeted therapies. Further head-to-head studies under standardized conditions will be crucial for a more definitive comparative assessment of these promising inhibitors.
References
- 1. Abstract 1614: Antitumor activity of novel and potent YAP/TAZ-TEAD inhibitorstargeting the Hippo pathway in solid tumors | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 2. Discovery of YAP1/TAZ pathway inhibitors through phenotypic screening with potent anti-tumor activity via blockade of Rho-GTPase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Verteporfin induces apoptosis and eliminates cancer stem-like cells in uveal melanoma in the absence of light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A tightly controlled Src-YAP signaling axis determines therapeutic response to dasatinib in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecules inhibiting the nuclear localization of YAP/TAZ for chemotherapeutics and chemosensitizers against breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A combat with the YAP/TAZ-TEAD oncoproteins for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipophilic statins inhibit YAP coactivator transcriptional activity in HCC cells through Rho-mediated modulation of actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Statins exert anti-growth effects by suppressing YAP/TAZ expressions via JNK signal activation and eliminate the immune suppression by downregulating PD-L1 expression in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BAY-593 | YAP1/TAZ inhibitor | Probechem Biochemicals [probechem.com]
- 13. Lipophilic statins inhibit YAP nuclear localization, co-activator activity and migration in response to ligation of HLA class I molecules in endothelial cells: role of YAP multi-site phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Verteporfin, a suppressor of YAP–TEAD complex, presents promising antitumor properties on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Dasatinib synergizes with both cytotoxic and signal transduction inhibitors in heterogeneous breast cancer cell lines - lessons for design of combination targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lipophilic statins inhibit YAP nuclear localization, co-activator activity and colony formation in pancreatic cancer cells and prevent the initial stages of pancreatic ductal adenocarcinoma in KrasG12D mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Atorvastatin exhibits anticancer effects by inhibiting YAP/TAZ activity in mesenchymal-like non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. YAP/TAZ transcriptional co-activators create therapeutic vulnerability to verteporfin in EGFR mutant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
assessing the specificity of (7S)-BAY-593
A Comprehensive Guide to the Specificity of (7S)-BAY-593, a GGTase-I Inhibitor
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to interpreting experimental results and predicting potential therapeutic applications and off-target effects. This guide provides a detailed comparison of this compound, a potent inhibitor of Geranylgeranyltransferase-I (GGTase-I), with other relevant prenyltransferase inhibitors. The information is supported by available experimental data, detailed protocols, and visualizations of the associated signaling pathways and experimental workflows.
Introduction to this compound
This compound is the S-enantiomer of BAY-593, an orally active and potent inhibitor of GGTase-I.[1] This enzyme is a critical component of the protein prenylation pathway, responsible for attaching a 20-carbon geranylgeranyl lipid moiety to the C-terminus of specific target proteins, many of which are small GTPases from the Rho family. By inhibiting GGTase-I, this compound effectively blocks the activation of these GTPases, which in turn leads to the inactivation of the YAP1/TAZ signaling pathway, a key regulator of cell proliferation and survival.[1] This mechanism of action underlies its observed anti-tumor activity in various cancer models.
Comparative Analysis of Prenyltransferase Inhibitors
To assess the specificity of this compound, it is essential to compare its activity against its primary target, GGTase-I, as well as its activity against the closely related enzyme, Farnesyltransferase (FTase). Furthermore, a comparison with other well-characterized GGTase-I and FTase inhibitors provides a broader context for its selectivity.
Table 1: Comparison of In Vitro Potency and Selectivity of Prenyltransferase Inhibitors
| Compound | Primary Target | On-Target IC50 | Off-Target (FTase) IC50 | Selectivity (FTase/GGTase-I) | Cell-Based Potency (Example) | Reference |
| This compound | GGTase-I | Data not publicly available | Data not publicly available | Data not publicly available | 38.4 nM (HT-1080 cells) | This guide |
| BAY-593 | GGTase-I | 9.4 nM (TEAD-luciferase assay) | Data not publicly available | Data not publicly available | 38.4 nM (HT-1080), 564 nM (MDA-MB-231) | This guide |
| GGTI-298 | GGTase-I | Not specified in provided results | > 10 µM (in cells) | >3.3-fold (in cells) | 3 µM (Rap1A processing) | [2] |
| FTI-277 | FTase | 0.5 nM | ~50 nM (100-fold less potent) | 0.01 | 100 nM (Ras processing) | [3][4][5] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
A related compound, BAY-856, which also targets GGTase-I, was screened against a panel of 337 kinases at a concentration of 1 µM and showed no significant off-target activity. While not direct evidence for this compound, this suggests that compounds from this chemical series may possess high selectivity.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the methods for assessing specificity, the following diagrams are provided.
References
- 1. Biorbyt [biorbyt.com]
- 2. Inhibition of GGTase-I and FTase disrupts cytoskeletal organization of human PC-3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioassaysys.com [bioassaysys.com]
A Comparative Analysis of (7S)-BAY-593 Enantiomers for Researchers and Drug Development Professionals
An In-depth Look at the Potent GGTase-I Inhibitor and its Stereoisomers in the Context of YAP/TAZ Signaling
In the landscape of oncology research, the Hippo signaling pathway and its downstream effectors, YAP and TAZ, have emerged as critical targets for therapeutic intervention. The small molecule BAY-593 has been identified as a potent, orally active inhibitor of Geranylgeranyltransferase-I (GGTase-I), leading to the blockade of YAP/TAZ signaling and demonstrating significant anti-tumor activity. This guide provides a detailed comparative analysis of the pharmacological and biological activities of the enantiomers of BAY-593, with a focus on the active (7S) enantiomer.
Unveiling the Stereochemistry of Activity
While detailed public data comparing the pharmacological activity of the (7S)-BAY-593 and (7R)-BAY-593 enantiomers remains limited in widely accessible literature, the primary research conducted by Graham K, et al. specifies this compound as the active enantiomer. This suggests that the biological activity of BAY-593 is highly stereospecific, a common characteristic for small molecule inhibitors that interact with specific binding pockets of enzymes. The three-dimensional arrangement of the atoms in the (7S) enantiomer is presumed to be optimal for binding to GGTase-I, leading to its potent inhibitory effects. Further research is needed to fully characterize the activity, or lack thereof, of the (7R) enantiomer to establish a comprehensive structure-activity relationship.
Quantitative Analysis of this compound Activity
The following tables summarize the key in vitro and in vivo pharmacological data for the active this compound enantiomer.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | IC₅₀ (nM) |
| YAP/TAZ Reporter Assay | - | 9.4 |
| Cell Proliferation | HT-1080 (Fibrosarcoma) | 38 |
| MDA-MB-231 (Breast Cancer) | 564 |
Table 2: In Vivo Activity of this compound
| Animal Model | Tumor Type | Dosage | Outcome |
| Mouse Xenograft | HT-1080 | 10 mg/kg, oral, once daily | Significant tumor growth inhibition |
| Mouse Xenograft | MDA-MB-231 | 20 mg/kg, oral, once daily | Significant tumor growth inhibition |
Mechanism of Action: A Signaling Pathway Perspective
This compound exerts its anti-tumor effects by inhibiting GGTase-I, a crucial enzyme in the post-translational modification of small GTPases, particularly those of the Rho family. Geranylgeranylation is essential for the proper localization and function of these proteins. By inhibiting GGTase-I, this compound prevents the activation of Rho GTPases, which in turn disrupts the actin cytoskeleton dynamics. This disruption leads to the activation of the Hippo signaling pathway kinases LATS1/2. Activated LATS1/2 phosphorylate the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic retention and subsequent degradation, thereby preventing their translocation to the nucleus where they would otherwise promote the transcription of pro-proliferative and anti-apoptotic genes.
Caption: Signaling pathway of this compound action.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings.
GGTase-I Inhibition Assay
The inhibitory activity of this compound on GGTase-I can be determined using a biochemical assay that measures the transfer of a geranylgeranyl group from geranylgeranyl pyrophosphate (GGPP) to a fluorescently labeled peptide substrate.
Workflow:
Caption: Workflow for GGTase-I Inhibition Assay.
Protocol:
-
Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT), GGTase-I enzyme, and the fluorescently labeled peptide substrate.
-
Add varying concentrations of this compound or vehicle control to the reaction mixture.
-
Initiate the reaction by adding GGPP.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent label.
-
Calculate the percentage of inhibition for each concentration of the compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Proliferation Assay
The anti-proliferative effect of this compound on cancer cell lines is typically assessed using a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol:
-
Seed cancer cells (e.g., HT-1080, MDA-MB-231) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated controls and calculate the IC₅₀ value for cell proliferation inhibition.
Conclusion
This compound is a potent and stereospecific inhibitor of GGTase-I, leading to the effective blockade of the oncogenic YAP/TAZ signaling pathway. The available data underscores the importance of stereochemistry in the design of targeted cancer therapies. Further elucidation of the pharmacological profile of the (7R)-BAY-593 enantiomer will be invaluable for a complete understanding of the structure-activity relationship and for optimizing the therapeutic potential of this class of inhibitors. The experimental protocols provided herein offer a foundation for researchers to further investigate the properties of these promising anti-cancer agents.
(7S)-BAY-593: A Preclinical Comparative Analysis Against Standard Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive preclinical benchmark of (7S)-BAY-593, a novel inhibitor of Geranylgeranyltransferase I (GGTase-I), against standard-of-care therapies for fibrosarcoma and triple-negative breast cancer (TNBC). This compound targets the oncogenic YAP/TAZ signaling pathway, which is implicated in tumor progression and therapy resistance. This document summarizes key experimental data, details the methodologies employed, and visualizes the underlying biological pathways and experimental workflows.
Mechanism of Action: Targeting the YAP/TAZ Pathway
This compound is an orally active small molecule that inhibits GGTase-I. This enzyme is crucial for the post-translational modification of Rho GTPases. By inhibiting GGTase-I, this compound prevents the activation of Rho GTPases, leading to the inactivation of the downstream transcriptional co-activators YAP and TAZ. In many cancers, the YAP/TAZ pathway is hyperactivated, driving cell proliferation and survival.
Preclinical Efficacy: A Comparative Summary
The following tables summarize the preclinical performance of this compound in comparison to standard-of-care chemotherapies in fibrosarcoma and triple-negative breast cancer models.
Table 1: In Vitro Anti-proliferative Activity
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | HT-1080 | Fibrosarcoma | 0.038[1] |
| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | 0.564[1] |
Table 2: In Vivo Antitumor Efficacy in Xenograft Models
| Compound | Cancer Model | Treatment Regimen | Tumor Growth Inhibition (%) |
| This compound | HT-1080 (Fibrosarcoma) | 2.5-20 mg/kg, p.o. daily for 14 days | Dose-dependent activity observed[1] |
| Doxorubicin | HT-1080 (Fibrosarcoma) | Not specified | 34[2] |
| This compound | MDA-MB-231 (TNBC) | 5-10 mg/kg, p.o. daily or twice daily | Significant tumor growth reduction[3] |
| Paclitaxel | MDA-MB-231 (TNBC) | 15 mg/kg, i.p. daily for 5 days | Strong antitumor activity (T/C = 6.5%)[4] |
| Gemcitabine | MDA-MB-231 (TNBC) | 15 mg/kg, i.p. twice weekly for 38 days | Significant tumor volume reduction |
T/C: Treatment/Control. A lower T/C value indicates higher antitumor activity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate critical evaluation.
In Vitro Cell Proliferation Assay
-
Cell Lines: HT-1080 (fibrosarcoma) and MDA-MB-231 (triple-negative breast cancer) cells were used.
-
Culture Conditions: Cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics, and cultured at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells were seeded in 96-well plates and treated with this compound at concentrations ranging from 0.5 nM to 10 µM for 72 hours.
-
Analysis: Cell proliferation was assessed using a standard colorimetric assay (e.g., MTS or MTT) to determine the half-maximal inhibitory concentration (IC50).
In Vivo Xenograft Studies
-
Animal Models: Immunodeficient mice (e.g., nude or SCID) were used for tumor xenografts. All animal experiments were conducted in accordance with institutional guidelines.
-
Tumor Cell Implantation:
-
HT-1080 Xenograft: HT-1080 cells were subcutaneously injected into the flank of the mice.
-
MDA-MB-231 Xenograft: MDA-MB-231 cells were subcutaneously injected into the mammary fat pad of the mice.
-
-
Treatment:
-
This compound: Administered orally (p.o.) at doses ranging from 2.5 to 20 mg/kg daily for 14 days for the HT-1080 model, and 5-10 mg/kg daily or twice daily for the MDA-MB-231 model.
-
Doxorubicin: Administered intravenously (i.v.) or intraperitoneally (i.p.) at specified doses and schedules. One study reported a 34% tumor growth reduction in an HT1080 xenograft model[2].
-
Paclitaxel: Administered intraperitoneally (i.p.) at a dose of 15 mg/kg daily for 5 days in the MDA-MB-231 model[4].
-
Gemcitabine: Administered intraperitoneally (i.p.) at a dose of 15 mg/kg twice weekly for 38 days in the MDA-MB-231 model.
-
-
Monitoring and Analysis: Tumor volume and body weight were measured regularly. At the end of the study, tumors were excised and weighed. Tumor growth inhibition was calculated as the percentage difference in tumor volume or weight between treated and vehicle control groups.
Concluding Remarks
The preclinical data presented in this guide suggest that this compound demonstrates potent antitumor activity in fibrosarcoma and triple-negative breast cancer models. Its efficacy, particularly in models with a known dependency on the YAP/TAZ signaling pathway, warrants further investigation. The indirect comparison with standard-of-care agents like doxorubicin, paclitaxel, and gemcitabine indicates that this compound has the potential to be a valuable therapeutic option. However, direct head-to-head comparative studies are necessary to definitively establish its relative efficacy and therapeutic window. The detailed protocols provided herein should serve as a valuable resource for designing future studies to further evaluate the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. BAY-593 | YAP1/TAZ inhibitor | Probechem Biochemicals [probechem.com]
- 4. Gene expression profile analysis of paclitaxel-induced changes in the MDA-MB231 human breast cancer xenograft model | Cancer Research | American Association for Cancer Research [aacrjournals.org]
Safety Operating Guide
Essential Safety and Handling Protocols for (7S)-BAY-593
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, and Disposal of (7S)-BAY-593.
This document provides crucial safety and logistical information for the proper handling and disposal of this compound, a GGTase-I inhibitor intended for research use only. While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential to ensure a safe working environment and maintain the integrity of your research.[1] All personnel must familiarize themselves with these procedures before commencing any work with this compound.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory settings. These recommendations are based on a combination of the available Safety Data Sheet and general best practices for handling chemical compounds in a research environment.
| Activity | Engineering Controls | Gloves | Eye Protection | Lab Coat | Respiratory Protection |
| Weighing and Preparing Solutions | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile gloves | Safety glasses with side shields or safety goggles | Standard lab coat | Recommended to be used in an area with appropriate exhaust ventilation.[1] |
| Cell Culture and In Vitro Assays | Biological Safety Cabinet (Class II) | Nitrile gloves | Safety glasses | Standard lab coat | Not generally required within a BSC. |
| In Vivo Studies (Dosing and Handling) | Ventilated cage changing station | Nitrile gloves | Safety glasses with side shields or safety goggles | Disposable gown over lab coat | Recommended if there is a risk of aerosol generation. |
| Waste Disposal | Well-ventilated area | Nitrile gloves | Safety glasses with side shields or safety goggles | Standard lab coat | Not generally required, but handle waste with care to avoid dust or splashes. |
Experimental Protocols
Handling Procedures:
-
Preparation: Before handling, ensure that the work area, typically a chemical fume hood or other ventilated enclosure, is clean and uncluttered.[1]
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, nitrile gloves, and safety glasses with side shields.
-
Weighing: If weighing the solid compound, do so in a ventilated balance enclosure or a fume hood to minimize the risk of inhalation.
-
Solution Preparation: To prepare a stock solution, slowly add the solvent to the vial containing this compound to avoid splashing. The compound is soluble in DMSO.
-
Spill Management: In case of a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Decontamination: After handling, thoroughly wipe down the work surfaces with an appropriate solvent (e.g., 70% ethanol) and wash your hands.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
For long-term storage, refer to the manufacturer's recommendations, which may include specific temperature requirements.
Disposal Plan:
All waste materials, including empty containers, contaminated PPE, and unused compound, should be disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and plasticware, in a designated, sealed waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed container. Do not mix with other waste streams unless permitted by your institution's waste management guidelines.
-
Container Disposal: Empty containers should be rinsed with an appropriate solvent, and the rinsate should be collected as liquid waste.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: This diagram outlines the key steps for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
